Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate
Description
Properties
IUPAC Name |
methyl 2-amino-4-cyclohexylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-15-12(14)10-9(7-16-11(10)13)8-5-3-2-4-6-8/h7-8H,2-6,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUVICCLXVZKIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2CCCCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10413-33-9 | |
| Record name | methyl 2-amino-4-cyclohexylthiophene-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate: Properties, Synthesis, and Therapeutic Potential
This technical guide provides a comprehensive overview of Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate, a substituted 2-aminothiophene with significant potential in the fields of medicinal chemistry and drug discovery. As a member of a class of compounds known as a "privileged scaffold," its structural motifs are frequently found in biologically active molecules. This document will delve into its chemical and physical characteristics, detail its synthesis via the robust Gewald reaction, and explore its potential applications based on the well-established pharmacological profile of the 2-aminothiophene core. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and leverage the properties of this versatile molecule.
Molecular Overview and Significance
This compound (C₁₂H₁₇NO₂S) is a polysubstituted thiophene derivative. The core of this molecule is the 2-aminothiophene ring, a five-membered heterocycle that is a cornerstone in the synthesis of numerous pharmaceutical agents.[1][2] The strategic placement of an amino group at the 2-position and a methyl carboxylate group at the 3-position, along with a cyclohexyl moiety at the 4-position, provides a unique combination of lipophilicity, hydrogen bonding capability, and reactive handles for further chemical modification.
The 2-aminothiophene scaffold is of particular interest to medicinal chemists due to the wide array of biological activities exhibited by its derivatives. These include anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[3][4][5] The amino and ester functional groups of this compound serve as versatile points for synthetic elaboration, allowing for the creation of libraries of related compounds for structure-activity relationship (SAR) studies.
Physicochemical Properties
While specific experimental data for this compound is not extensively reported in the literature, its properties can be predicted and inferred from its structure and data available for analogous compounds.
| Property | Value (Predicted/Inferred) | Source |
| Molecular Formula | C₁₂H₁₇NO₂S | PubChem |
| Molecular Weight | 239.33 g/mol | PubChem |
| Monoisotopic Mass | 239.098 Da | [6] |
| Appearance | Expected to be a crystalline solid at room temperature. | Inferred |
| Solubility | Likely soluble in organic solvents like ethanol, DMSO, and DMF. | Inferred |
| XlogP | 4.2 | [6] |
| Hydrogen Bond Donors | 1 (from the amino group) | Calculated |
| Hydrogen Bond Acceptors | 3 (from the carbonyl oxygen, ester oxygen, and nitrogen) | Calculated |
Synthesis via the Gewald Reaction
The most prominent and efficient method for the synthesis of polysubstituted 2-aminothiophenes, including this compound, is the Gewald reaction.[7][8] This one-pot, multi-component reaction is valued for its operational simplicity, the ready availability of starting materials, and the mild reaction conditions often employed.[9]
The Gewald reaction involves the condensation of a ketone (cyclohexanone), an α-cyanoester (methyl cyanoacetate), and elemental sulfur in the presence of a base.[10]
Reaction Mechanism
The mechanism of the Gewald reaction is a well-elucidated process that proceeds through several key steps:
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone (cyclohexanone) and the α-cyanoester (methyl cyanoacetate) to form a stable α,β-unsaturated nitrile intermediate.[7]
-
Michael Addition of Sulfur: Elemental sulfur then undergoes a nucleophilic addition to the β-position of the unsaturated intermediate. The exact mechanism of this step is still a subject of some discussion but is believed to form a sulfurated intermediate.
-
Ring Closure and Tautomerization: The intermediate then undergoes an intramolecular cyclization via the attack of the sulfur anion on the nitrile group. Subsequent tautomerization leads to the formation of the stable, aromatic 2-aminothiophene ring.[7]
Caption: Workflow for the synthesis of this compound via the Gewald reaction.
Exemplary Synthetic Protocol
The following is a representative, step-by-step protocol for the synthesis of this compound based on the general principles of the Gewald reaction.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (1.0 eq.), methyl cyanoacetate (1.0 eq.), and elemental sulfur (1.1 eq.) in a suitable solvent such as ethanol or methanol.
-
Addition of Base: To this stirred mixture, add a catalytic amount of a suitable base, such as morpholine or triethylamine (0.1-0.2 eq.).
-
Heating: Heat the reaction mixture to reflux (typically around 50-80 °C) and maintain stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The residue is then treated with ice-cold water and the resulting solid is collected by filtration.
-
Purification: The crude product is washed with cold ethanol or a mixture of ethanol and water to remove any unreacted starting materials and impurities. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Spectroscopic Characterization
-
¹H NMR: The spectrum would be expected to show signals corresponding to the protons of the cyclohexyl group, a singlet for the methyl ester protons, a singlet for the thiophene proton, and a broad singlet for the amino protons.
-
¹³C NMR: The spectrum would display signals for the carbonyl carbon of the ester, the aromatic carbons of the thiophene ring, the carbons of the cyclohexyl ring, and the methyl carbon of the ester.
-
IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching of the primary amine, the C=O stretching of the ester, and C-S stretching of the thiophene ring.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
For comparison, the related compound, ethyl 2-amino-4-methylthiophene-3-carboxylate, shows characteristic ¹H NMR signals for the amino protons (δ 6.07), the thiophene proton (δ 5.82), the ethyl ester protons (δ 4.29 and 1.35), and the methyl group protons (δ 2.28).[11]
Applications in Drug Discovery and Medicinal Chemistry
The 2-aminothiophene scaffold is a highly valued structural motif in medicinal chemistry, and this compound is a prime candidate for derivatization and screening in various therapeutic areas.[1]
Potential Therapeutic Areas
Derivatives of 2-aminothiophenes have shown promise in a multitude of therapeutic applications, including:
-
Anti-inflammatory Agents: Many 2-aminothiophene analogs have demonstrated potent anti-inflammatory activity.[3]
-
Anticancer Agents: The thiophene ring is present in several approved anticancer drugs, and novel 2-aminothiophene derivatives continue to be explored as potential antineoplastic agents.[2]
-
Antimicrobial Agents: The scaffold has been incorporated into compounds with activity against a range of bacteria and fungi.
-
Kinase Inhibitors: The 2-aminothiophene core can serve as a scaffold for the design of inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases.[12]
-
Central Nervous System (CNS) Active Agents: Certain derivatives have shown activity as antipsychotics and anxiolytics.[4]
Caption: A generalized diagram illustrating the potential mechanism of action of a 2-aminothiophene-based kinase inhibitor.
Synthetic Utility
This compound is an excellent starting material for the synthesis of more complex heterocyclic systems. The primary amino group can be readily acylated, alkylated, or used in condensation reactions to form fused ring systems like thieno[2,3-d]pyrimidines, which themselves are of significant pharmacological interest.[13] The ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, further expanding the diversity of accessible derivatives.
Conclusion
This compound is a molecule of considerable interest for researchers in the chemical and pharmaceutical sciences. Its straightforward synthesis via the Gewald reaction, coupled with the proven therapeutic potential of the 2-aminothiophene scaffold, makes it an attractive building block for the development of novel therapeutic agents. While specific biological data for this compound is yet to be widely reported, the extensive body of literature on related analogs strongly suggests its potential for hit and lead discovery in a variety of disease areas. This guide provides a solid foundation for any scientist looking to explore the chemistry and potential applications of this promising compound.
References
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Gewald reaction - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]
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- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
- A green chemistry approach to gewald reaction. (n.d.). Der Pharma Chemica.
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.
- Tchoukoua, A., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry, 243, 114755.
- Parveen, A., et al. (2023). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives.
- Saeed, A., et al. (2008). Synthesis and anti-inflammatory activity of some selected aminothiophene analogs. Taylor & Francis Online.
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- Synthesis and Pharmacological Study of Thiophene Deriv
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Methyl 2-amino-4-cyclopropylthiophene-3-carboxylate. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]
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- Methyl 2-amino-4-cyclohexylthiophene-3-carboxyl
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Methyl 2-amino-4-methylthiophene-3-carboxylate. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]
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- Methyl 2-aminothiophene-3-carboxylate(4651-81-4) 1H NMR spectrum. (n.d.). ChemicalBook.
- Ethyl 2-amino-4-methylthiophene-3-carboxyl
- Methyl 2-amino-4-methylthiophene-3-carboxyl
- Methyl 2-aminothiophene-3-carboxyl
- Methyl 2-aminothiophene-3-carboxylate(4651-81-4) Chemical Properties,Uses,Production. (n.d.). ChemicalBook.
- Methyl 2-amino-4-methyl-5-{[(2-methylphenyl)
- Methyl 2-amino-4-cyclopropylthiophene-3-carboxyl
- Process for preparing thiophene derivatives. (1989).
- Methyl 3-amino-4-methylthiophene-2-carboxyl
- Preparation of methyl 3-amino-4-methylthiophene-2-carboxyl
- Methyl 3-amino-4-methylthiophene-2-carboxyl
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The Gewald Synthesis: A Comprehensive Technical Guide to 2-Aminothiophene Derivatives
This in-depth guide serves as a critical resource for researchers, chemists, and professionals in drug development, offering a deep dive into the Gewald synthesis of 2-aminothiophene derivatives. This venerable yet remarkably versatile multicomponent reaction remains a cornerstone of heterocyclic chemistry, providing efficient access to a scaffold of immense pharmacological importance. This document moves beyond a simple recitation of protocols to provide a cohesive understanding of the reaction's mechanistic underpinnings, practical execution, and broad applicability, empowering researchers to leverage this powerful tool to its fullest potential.
The Enduring Significance of the 2-Aminothiophene Scaffold
The 2-aminothiophene core is a privileged structure in medicinal chemistry, celebrated for its ability to serve as a bioisosteric replacement for a phenyl group and its presence in a multitude of biologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties.[3][4][5][6] A notable example is the non-steroidal anti-inflammatory drug (NSAID) Tinoridine, which is built upon the 2-aminothiophene framework.[1][7] The continued interest in this scaffold for drug discovery underscores the necessity of a robust and adaptable synthetic methodology for its generation.[1][6]
Deconstructing the Gewald Synthesis: Mechanism and Causality
First reported by Karl Gewald in 1966, the Gewald reaction is a one-pot synthesis that typically involves the condensation of a ketone or aldehyde with an α-cyanoester or other active methylene nitrile, and elemental sulfur, in the presence of a base.[1][3][8] The reaction's operational simplicity and the ready availability of starting materials contribute to its widespread use.[9][10]
The generally accepted mechanism of the Gewald synthesis commences with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by a base.[1][3][8] This initial step is crucial as its failure will prevent the subsequent formation of the thiophene ring.[11] The resulting α,β-unsaturated nitrile is a stable intermediate.[8]
The subsequent steps involving the addition of elemental sulfur and the cyclization have been the subject of detailed study, with computational analysis using Density Functional Theory (DFT) providing deeper insights.[1][12] The process is understood to involve the opening of the elemental sulfur ring to form polysulfide intermediates.[12] The cyclization of a monosulfide intermediate followed by tautomerization and aromatization ultimately furnishes the thermodynamically stable 2-aminothiophene product.[8][12] The entire process is a thermodynamically controlled reaction, with the formation of the aromatic thiophene ring being the primary driving force.[12]
Below is a diagram illustrating the key mechanistic steps of the Gewald synthesis.
Caption: Key stages of the Gewald aminothiophene synthesis.
Experimental Protocols and Methodologies
The Gewald reaction is known for its procedural simplicity and can be performed as a one-pot synthesis.[1] However, a two-step approach, where the α,β-unsaturated nitrile is first isolated, is also frequently employed, particularly for less reactive ketones.[1][13]
General One-Pot Protocol
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Ketone or aldehyde (1.0 equiv)
-
Active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) (1.0 equiv)
-
Elemental sulfur (1.0 - 1.2 equiv)
-
Base (e.g., morpholine, piperidine, triethylamine)
-
Solvent (e.g., ethanol, methanol, DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the ketone or aldehyde, the active methylene nitrile, and the solvent.
-
While stirring, add the base to the reaction mixture.
-
Add the elemental sulfur to the mixture.
-
Heat the reaction mixture to a gentle reflux (e.g., approximately 78 °C for ethanol) with continuous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 2-4 hours), allow the mixture to cool to room temperature.[3]
-
If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1][3]
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for the Gewald synthesis.
Caption: A general experimental workflow for the Gewald reaction.
Reaction Parameters and Optimization
The success of the Gewald synthesis is highly dependent on the choice of reactants, catalyst, solvent, and temperature.
| Parameter | Variation | Effect on Reaction | Reference |
| Catalyst | Secondary amines (morpholine, piperidine), Tertiary amines (triethylamine), Catalytic conjugate acid-base pairs (piperidinium borate) | Secondary amines are often very effective. Catalytic amounts of base can be sufficient, especially in solvent-free conditions. Piperidinium borate has been shown to be an efficient and recyclable catalyst. | [7][11] |
| Solvent | Ethanol, Methanol, DMF, Water, Solvent-free | Polar solvents like ethanol and DMF are common. Green chemistry approaches have utilized water as a solvent. Solvent-free conditions, often with mechanochemistry or microwave irradiation, can improve efficiency. | [1][2][14] |
| Temperature | Room temperature to reflux | Higher temperatures generally accelerate the reaction, but can also promote side reactions. Optimization is often necessary. | [7][11] |
| Methodology | Conventional heating, Microwave irradiation, Ultrasound, Mechanochemistry (Ball Milling) | Microwave irradiation and ultrasound can significantly reduce reaction times and improve yields. Mechanochemistry offers a solvent-free alternative. | [1][2][8][14] |
Scope and Limitations
The Gewald synthesis is notable for its broad substrate scope. A wide variety of ketones (aliphatic, cyclic, and aryl-alkyl) and aldehydes can be employed.[13][14] Similarly, various active methylene nitriles, such as malononitrile and ethyl cyanoacetate, are suitable reaction partners.[1]
However, certain limitations exist. Ketones with limited reactivity may require a two-step procedure.[13] Steric hindrance in the starting materials can also affect reaction rates and yields. In some cases, dimerization or other side reactions of the α,β-unsaturated nitrile can occur, reducing the yield of the desired 2-aminothiophene.[11]
Troubleshooting Common Issues
Low yields in the Gewald synthesis can often be traced back to specific steps in the reaction sequence.
-
Failure of Knoevenagel Condensation: This is the critical first step. Ensure the quality of the starting materials, particularly the active methylene nitrile which can degrade. The choice and amount of base are also crucial for this step. Running the condensation as a separate step can help diagnose issues.[11]
-
Poor Cyclization: If the initial condensation is successful, problems may lie with the sulfur addition and cyclization. The temperature and solvent play a significant role here. Polar solvents can enhance the solubility and reactivity of elemental sulfur.[11]
Conclusion: A Timeless Reaction for Modern Drug Discovery
The Gewald synthesis, despite its long history, remains an indispensable tool in the arsenal of the modern medicinal chemist. Its operational simplicity, tolerance of diverse functional groups, and the significant biological activities of its products solidify its importance.[1] The ongoing development of more sustainable and efficient protocols, such as those employing green solvents, microwave irradiation, and novel catalytic systems, continues to expand the utility of this remarkable reaction, ensuring its relevance for future innovations in drug discovery and development.
References
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar. [Link]
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Gewald reaction - Wikipedia. [Link]
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Gewald Reaction - Organic Chemistry Portal. [Link]
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Green methodologies for the synthesis of 2-aminothiophene - PMC. [Link]
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An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives - ResearchGate. [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
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Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur | ChemRxiv. [Link]
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SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]
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An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives | Journal of Pharmaceutical Negative Results. [Link]
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Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. [Link]
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A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry - MDPI. [Link]
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Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC - NIH. [Link]
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Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur - ChemRxiv. [Link]
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Thiophene Scaffolds in Medicinal Chemistry: From Synthetic Access to Metabolic Liability
Executive Summary
The thiophene ring (
This technical guide provides a rigorous analysis of substituted thiophenes, moving from the standard Gewald synthesis to Structure-Activity Relationships (SAR) in oncology and inflammation. Crucially, it addresses the metabolic toxicity mechanisms (S-oxidation) that drug developers must mitigate during lead optimization.
Part 1: The Pharmacophore & Bioisosterism
Thiophene is not merely a sulfur-containing analogue of benzene; it is a tool for modulating lipophilicity and metabolic susceptibility .
Thiophene vs. Benzene: The Bioisosteric Exchange
| Property | Benzene ( | Thiophene ( | Drug Design Impact |
| Electronic Character | Super-aromatic, | Thiophene is more susceptible to electrophilic attack. | |
| Lipophilicity (LogP) | 2.13 | 1.81 | Thiophene often improves water solubility slightly compared to benzene. |
| Van der Waals Volume | ~80 ų | ~66 ų | Thiophene is smaller; allows fitting into tighter binding pockets. |
| Metabolism | Epoxidation (slow) | S-oxidation / Epoxidation (fast) | Thiophene introduces specific metabolic soft spots (See Section 4). |
Mechanistic Insight: The sulfur atom in thiophene acts as a hydrogen bond acceptor (weakly), whereas the benzene ring interacts primarily through
Part 2: Synthetic Access – The Gewald Reaction
The most authoritative method for accessing 2-aminothiophenes—the primary scaffold for bioactive derivatives—is the Gewald Reaction .[2] This Multi-Component Reaction (MCR) is preferred for its atom economy and versatility.
Standard Operating Protocol: 2-Aminothiophene Synthesis
Objective: Synthesis of 2-amino-3-carbethoxy-4,5-dimethylthiophene.
Reagents:
-
Butanone (Ketone source)
-
Ethyl cyanoacetate (Activated nitrile)
-
Elemental Sulfur (
) -
Morpholine or Diethylamine (Base catalyst)
-
Ethanol (Solvent)
Step-by-Step Methodology:
-
Condensation Phase: In a round-bottom flask, dissolve 10 mmol of Butanone and 10 mmol of Ethyl cyanoacetate in 20 mL of ethanol.
-
Activation: Add 10 mmol of elemental sulfur. Stir the heterogeneous mixture at room temperature.
-
Catalysis: Dropwise add 10 mmol of Morpholine. Critical Step: The reaction is exothermic.[3][4][5] Maintain temperature below 50°C using an ice bath if necessary to prevent polymerization of the nitrile.
-
Reflux: Once the initial exotherm subsides, heat the mixture to reflux (78°C) for 3–5 hours. The sulfur will dissolve as the ring closes.
-
Isolation: Cool the mixture to 0°C. The product usually precipitates as a solid.
-
Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/water (4:1) to remove unreacted sulfur.
Green Chemistry Modification: Recent literature supports using piperidinium borate as a recyclable catalyst to replace volatile organic bases, improving yield and reducing waste.
Visualization: Gewald Reaction Workflow
Caption: The Gewald multicomponent sequence: Knoevenagel condensation precedes sulfur uptake and final ring closure.
Part 3: Therapeutic Landscapes & SAR
The biological activity of thiophenes is heavily dictated by substitution patterns at the C-2 and C-3 positions.
FDA-Approved Thiophene Drugs (Benchmarks)
| Drug Name | Class | Target | Thiophene Role |
| Olanzapine | Antipsychotic | Bioisostere for benzene; improves CNS penetration. | |
| Clopidogrel | Antiplatelet | P2Y12 receptor | Prodrug; Thiophene ring is metabolically opened to form the active thiol. |
| Tiaprofenic Acid | NSAID | COX-1 / COX-2 | Mimics the phenyl ring of ibuprofen but with altered metabolism. |
| Zileuton | Anti-asthmatic | 5-Lipoxygenase | Chelates iron in the active site via the sulfur atom. |
Anti-Inflammatory Activity (COX/LOX Inhibition)
Thiophene analogues of NSAIDs (e.g., Tinoridine ) exhibit dual inhibition of COX and 5-LOX.[6]
-
SAR Insight: Substitution at C-5 with a lipophilic group (e.g., 4-chlorophenyl) enhances potency against COX-2 by fitting into the hydrophobic side pocket of the enzyme.
Anticancer Activity (Kinase Inhibition)
Substituted thiophenes, particularly thieno[2,3-d]pyrimidines, act as ATP-competitive inhibitors of tyrosine kinases (EGFR, VEGFR).
-
Mechanism: The thiophene ring acts as a spacer, orienting the pyrimidine hinge-binding motif correctly within the ATP pocket.
Part 4: Toxicology & Metabolism (The Structural Alert)
While useful, the thiophene ring is a "structural alert" for hepatotoxicity.[7] This is due to Cytochrome P450 (CYP450) mediated bioactivation.[5][7]
The Mechanism of Toxicity
There are two competing metabolic pathways for the thiophene ring:[3][4][5]
-
S-Oxidation: Formation of thiophene-S-oxide (rarely toxic).
-
Epoxidation (Major Pathway): Formation of thiophene-2,3-epoxide or thiophene-S-oxide which rearranges.
The Danger: The epoxide and sulfoxide intermediates are highly electrophilic Michael acceptors . They covalently bind to hepatic proteins (e.g., CYP2C9), leading to:
-
Immune-mediated hepatitis (seen with Tienilic Acid - withdrawn).[8]
-
Direct cellular necrosis.
Visualization: Metabolic Bioactivation Pathway
Caption: Bioactivation of thiophene via CYP450 leads to reactive electrophiles.[5][7] Glutathione depletion results in hepatotoxicity.
Part 5: Experimental Validation Protocol
To assess the liability of a new thiophene lead, a Microsomal Stability Assay with reactive metabolite trapping is required.
Protocol: Reactive Metabolite Trapping (GSH Trapping)
Objective: Determine if the thiophene lead forms reactive intermediates (epoxides) in vitro.
-
Incubation System:
-
Test Compound: 10 µM
-
Liver Microsomes: 0.5 mg/mL protein (Human/Rat)
-
NADPH-regenerating system (Cofactor)
-
Trapping Agent: Glutathione (GSH) or Dansyl-GSH (5 mM)
-
-
Procedure:
-
Pre-incubate microsomes and compound at 37°C for 5 mins.
-
Initiate reaction by adding NADPH.
-
Incubate for 60 minutes.
-
Terminate reaction with ice-cold Acetonitrile.
-
-
Analysis (LC-MS/MS):
-
Centrifuge to remove protein.
-
Analyze supernatant for GSH-adducts .
-
Interpretation: A mass shift of +307 Da (GSH) indicates the formation of a reactive intermediate. If observed, the thiophene ring must be substituted (e.g., blocking the C-2/C-5 positions) to prevent bioactivation.
-
References
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link][9]
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Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Chemical Research in Toxicology (ACS). [Link]
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Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. [Link]
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Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
-
Thiophene-Based Compounds: Biological Activities and In Silico Evaluation. Pharmaceuticals (MDPI). [Link]
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Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands. MedChemComm. [Link][10]
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Potential applications of novel thiophene derivatives in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The thiophene nucleus, a five-membered sulfur-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, consistently appearing in a remarkable number of approved drugs and clinical candidates.[1][2] Its unique electronic properties, metabolic stability, and ability to serve as a bioisosteric replacement for the phenyl group make it an attractive starting point for the design of novel therapeutics.[2] This technical guide provides an in-depth exploration of the potential applications of novel thiophene derivatives across key therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases. We will delve into the underlying medicinal chemistry principles, provide detailed experimental protocols for synthesis and evaluation, and explore the intricate mechanisms of action that underpin the therapeutic potential of these versatile compounds.
The Enduring Appeal of the Thiophene Ring in Drug Discovery
The thiophene ring is more than just a simple aromatic system; its sulfur atom imparts a unique set of physicochemical properties that are highly advantageous in drug design. The lone pairs of electrons on the sulfur atom contribute to the aromaticity of the ring while also providing a site for hydrogen bonding and other non-covalent interactions with biological targets. This, combined with its relatively small size and lipophilicity, allows thiophene derivatives to effectively traverse cellular membranes and access a wide range of protein binding pockets.
A testament to its significance is the fact that numerous FDA-approved drugs incorporate a thiophene moiety, spanning a wide range of therapeutic classes, including anti-inflammatory agents, antidiabetics, and anticonvulsants.[1] This proven track record underscores the value of the thiophene scaffold as a reliable starting point for the development of new chemical entities with desirable pharmacokinetic and pharmacodynamic profiles.
Thiophene Derivatives in Oncology: Targeting Aberrant Signaling
Cancer is a leading cause of mortality worldwide, and the need for more effective and less toxic therapies remains a critical challenge.[3] Thiophene derivatives have shown considerable promise as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[4][5] Their mechanisms of action often involve the inhibition of key signaling pathways that are frequently dysregulated in cancer cells.[6]
Mechanism of Action: Kinase and Tubulin Inhibition
Many novel thiophene derivatives exert their anticancer effects by inhibiting protein kinases, enzymes that play a crucial role in cell signaling and are often hyperactivated in cancer.[7] Specifically, thiophene-based compounds have been developed as potent inhibitors of the PI3K/Akt/mTOR and Ras-Raf-MEK-ERK pathways, both of which are central to cancer cell growth and survival.[8][9][10]
For instance, tetra-substituted thiophenes have been designed as highly selective PI3K inhibitors, demonstrating significant antitumor activity in preclinical models.[8] The thiophene core in these molecules often serves as a scaffold to orient key pharmacophoric groups that interact with the ATP-binding pocket of the kinase.
Another important mechanism of action for anticancer thiophene derivatives is the disruption of microtubule dynamics.[11] By binding to tubulin, the building block of microtubules, these compounds can inhibit its polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6]
Figure 1: Simplified signaling pathways targeted by anticancer thiophene derivatives.
Synthesis and Characterization of Anticancer Thiophene Derivatives
A common and versatile method for synthesizing substituted 2-aminothiophenes, which are key intermediates for many anticancer agents, is the Gewald reaction.[12][13][14][15][16] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[17]
Table 1: Representative Anticancer Thiophene Derivatives and their Activity
| Compound ID | Structure | Target | IC50 (µM) | Cancer Cell Line | Reference |
| BU17 | 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea | Tubulin, WEE1 Kinase | Not specified | A549 (Lung) | [6][11] |
| Thiophene-Triazine 1 | Thiophene-triazine with arylurea | PI3Kα/mTOR | 0.008 | Hela-MDR (Cervical) | [9] |
| Thiophene-Pyrazoline 3s | Thiophene-containing triaryl pyrazoline | PI3Kγ | 0.066 | Not specified | [18] |
Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes
This protocol provides a general procedure for the Gewald reaction. Optimization of solvent, base, and temperature may be necessary for specific substrates.[17]
Materials:
-
Carbonyl compound (e.g., cyclohexanone)
-
Active methylene nitrile (e.g., malononitrile)
-
Elemental sulfur
-
Base (e.g., morpholine or triethylamine)
-
Solvent (e.g., ethanol or methanol)
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
Ice bath
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add the carbonyl compound (1.0 eq), active methylene nitrile (1.0 eq), and elemental sulfur (1.1 eq).
-
Add the solvent (e.g., ethanol) to the flask.
-
Add the base (e.g., morpholine, 1.1 eq) to the reaction mixture and stir at room temperature for 10-15 minutes.
-
Heat the reaction mixture to 50°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into an ice-water bath.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Troubleshooting:
-
Low or no yield: Check the quality of starting materials. The initial Knoevenagel condensation is critical; consider running this step separately to confirm the formation of the α,β-unsaturated nitrile intermediate.[17]
-
Side reactions: Dimerization of the intermediate can occur. Adjusting the temperature or rate of reagent addition may minimize this.[17]
Figure 2: Experimental workflow for the Gewald synthesis of 2-aminothiophenes.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][12][19][20][21][22][23]
Materials:
-
Cells in culture
-
96-well plates
-
Test compound (thiophene derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat the cells with various concentrations of the thiophene derivative and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
Add 10 µL of MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Thiophene Derivatives in Neurodegenerative Diseases: A Multifaceted Approach
Neurodegenerative diseases, such as Alzheimer's disease (AD) and Parkinson's disease (PD), are characterized by the progressive loss of neuronal structure and function.[22][24] Thiophene derivatives have emerged as promising therapeutic candidates for these complex disorders due to their ability to target multiple pathological pathways, including protein aggregation, oxidative stress, and cholinergic dysfunction.[13][22]
Mechanism of Action: Targeting Aβ Aggregation and Cholinesterase
In Alzheimer's disease, the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein are key pathological hallmarks.[21][25] Novel thiophene-based optical ligands have been developed that can selectively bind to and detect tau aggregates, providing valuable tools for disease diagnosis and for studying the underlying pathology.[1][3][20][24][25][26][27] Some thiophene derivatives have also been shown to inhibit the aggregation of Aβ peptides.[28]
Another key strategy in AD therapy is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[21] Several thiophene derivatives have been synthesized and shown to be potent AChE inhibitors.[10]
Figure 3: Multifaceted targeting of Alzheimer's disease pathology by thiophene derivatives.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
Ellman's method is a widely used colorimetric assay to measure AChE activity and screen for its inhibitors.[7][8][15][25][29]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (thiophene derivative)
-
96-well plate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution (at various concentrations), and 10 µL of AChE solution. Include a control with buffer instead of the test compound.
-
Incubate the plate for 10 minutes at 25°C.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of ATCI solution.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.
Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for the control and for each concentration of the test compound. The percentage of inhibition is calculated as: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100 The IC50 value can be determined from a dose-response curve.
Thiophene Derivatives in Infectious Diseases: Combating Microbial Resistance
The rise of antimicrobial resistance is a major global health threat, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Thiophene derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[30][31][32][33][34]
Mechanism of Action: Diverse Molecular Targets
The antimicrobial mechanisms of thiophene derivatives are diverse and can involve the inhibition of essential microbial enzymes or disruption of cellular structures.[30] For example, some thiophene derivatives have been shown to inhibit dihydrofolate reductase, an enzyme crucial for nucleotide synthesis in bacteria and fungi.[35] Others may act by disrupting the bacterial cell membrane or inhibiting efflux pumps.[31]
Table 2: Representative Antimicrobial Thiophene Derivatives and their Activity
| Compound ID | Structure | Target Organism | MIC (µg/mL) | Reference |
| Thiophene derivative 7 | Iminothiophene derivative | Pseudomonas aeruginosa | More potent than gentamicin | [30] |
| Thiophene derivative 4 | Benzamide-substituted thiophene | Colistin-resistant A. baumannii | 16-32 (MIC50) | [31] |
| Thienothiophene 5d | Bis-cyanopyrazole thieno[2,3-b]thiophene | Geotricum candidum | More potent than Amphotericin B | [34] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[4][6][36][37]
Materials:
-
Bacterial or fungal culture
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compound (thiophene derivative)
-
Sterile diluent
-
Inoculator
Procedure:
-
Prepare serial two-fold dilutions of the thiophene derivative in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., to 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Structure-Activity Relationship (SAR) and Future Perspectives
The therapeutic potential of thiophene derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.[2][35][37][38][39][40][41] For instance, in the context of anticancer agents, the nature and position of substituents on the thiophene ring can significantly influence their kinase inhibitory activity and selectivity.[9][18] Similarly, for neuroprotective agents, modifications to the thiophene scaffold can modulate their ability to cross the blood-brain barrier and interact with their targets in the central nervous system.[13]
The future of thiophene-based drug discovery lies in the rational design of novel derivatives with improved therapeutic profiles. This will involve a multidisciplinary approach combining synthetic chemistry, computational modeling, and advanced biological screening. The continued exploration of the vast chemical space around the thiophene scaffold holds immense promise for the development of next-generation drugs to address unmet medical needs.
Conclusion
This technical guide has provided a comprehensive overview of the significant potential of novel thiophene derivatives in medicinal chemistry. From their well-established role as a privileged scaffold to their diverse applications in oncology, neurodegeneration, and infectious diseases, thiophenes continue to be a rich source of therapeutic innovation. The detailed experimental protocols and mechanistic insights provided herein are intended to empower researchers to further explore and exploit the remarkable versatility of this heterocyclic core in their drug discovery endeavors.
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Methodological & Application
Analytical methods for the characterization of 2-aminothiophene derivatives
An In-Depth Guide to the Analytical Characterization of 2-Aminothiophene Derivatives
Authored by: A Senior Application Scientist
Introduction
2-Aminothiophene derivatives represent a cornerstone in medicinal chemistry and materials science. These privileged heterocyclic scaffolds are present in a wide array of biologically active compounds, demonstrating antimicrobial, anti-inflammatory, antioxidant, and antitumor properties.[1][2] The versatile Gewald multicomponent reaction, a well-established method for their synthesis, allows for the creation of a diverse library of substituted 2-aminothiophenes.[3]
Given their therapeutic potential, the rigorous and unambiguous characterization of these molecules is paramount. A comprehensive analytical workflow is essential to confirm the identity, purity, and stability of newly synthesized derivatives, a non-negotiable requirement in the drug development pipeline.[4] This guide provides a detailed overview of the key analytical methodologies, offering both the theoretical basis and practical, field-tested protocols for the complete characterization of 2-aminothiophene derivatives.
Part 1: Definitive Structural Elucidation
The first and most critical step in characterizing a novel compound is to confirm its molecular structure. A combination of spectroscopic techniques is employed to piece together the molecular puzzle, from the atomic connectivity to the overall molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.[5] For 2-aminothiophene derivatives, a suite of NMR experiments is used to assign every proton and carbon and to establish their connectivity.[6][7][8]
Causality Behind Experimental Choices:
-
Solvent Selection: The choice of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is critical. DMSO-d₆ is often preferred for its ability to dissolve a wider range of polar compounds and to slow down the exchange of labile protons (like those on the -NH₂ group), making them more easily observable.
-
1D Experiments (¹H and ¹³C): The ¹H NMR spectrum provides information on the number of different types of protons and their electronic environments, while the ¹³C NMR spectrum does the same for carbon atoms.
-
2D Correlation Experiments:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons (³J-coupling), helping to map out spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached. This is the primary method for assigning carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different structural fragments and for identifying quaternary carbons (carbons with no attached protons).
-
-
Sample Preparation: Dissolve 2-5 mg of the purified 2-aminothiophene derivative in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure adequate signal-to-noise and resolution.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This experiment typically requires a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment to establish proton-proton correlations.
-
HSQC Acquisition: Run a standard gradient-selected HSQC experiment to determine one-bond proton-carbon correlations.
-
HMBC Acquisition: Run a standard gradient-selected HMBC experiment. Optimize the long-range coupling delay (typically for a J-coupling of 8-10 Hz) to observe 2- and 3-bond correlations.
-
Data Processing and Interpretation: Process all spectra using appropriate software. Integrate the ¹H NMR signals, and use the 2D correlation data to systematically build the molecular structure, assigning all proton and carbon chemical shifts.
| Atom Type | Typical Chemical Shift (δ, ppm) | Notes |
| Thiophene H5 | 6.0 - 7.5 | Highly dependent on substituents. |
| Aromatic Protons | 6.5 - 8.5 | Depends on the nature and position of substituents on any aryl rings. |
| Amino (-NH₂) Protons | 4.0 - 6.5 | Often a broad singlet; position is solvent and concentration dependent. |
| Thiophene C2 (with -NH₂) | 150 - 170 | The amino group has a strong deshielding effect. |
| Thiophene C3/C4/C5 | 100 - 140 | Chemical shifts are highly sensitive to the electronic effects of substituents. |
Note: Data synthesized from typical values found in the literature.[1][9]
Sources
- 1. ijpbs.com [ijpbs.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpscr.info [ijpscr.info]
- 4. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 5. researchgate.net [researchgate.net]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. use of nmr in structure ellucidation | PDF [slideshare.net]
- 8. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 9. Methyl 2-aminothiophene-3-carboxylate(4651-81-4) 1H NMR [m.chemicalbook.com]
Strategic Synthesis of Thieno[2,3-d]pyrimidines Leveraging Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate
An Application Guide for Medicinal Chemists
Introduction: The Therapeutic Promise of Thienopyrimidines
In the landscape of modern medicinal chemistry, the thienopyrimidine scaffold has emerged as a "privileged structure" of immense value. These fused heterocyclic systems, composed of a thiophene ring fused to a pyrimidine ring, are structural isosteres of purines like adenine and guanine.[1][2] This similarity allows them to effectively interact with a wide array of biological targets, including enzymes and receptors that typically bind nucleotides.[3] Consequently, thienopyrimidine derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic properties.[2][4][5][6] Several thienopyrimidine-based molecules have advanced into clinical trials or have been approved for therapeutic use, underscoring their significance in drug discovery.[2][7]
The versatility and efficacy of the final thienopyrimidine compound are critically dependent on the substitution pattern of the initial 2-aminothiophene building block. Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate is a particularly valuable starting material. The cyclohexyl group at the 4-position imparts significant lipophilicity, a key physicochemical property that can enhance membrane permeability and influence binding affinity. The vicinal amino and carboxylate groups are perfectly poised for cyclization reactions to form the fused pyrimidine ring.
This application note provides a comprehensive guide for researchers and drug development professionals on the strategic use of this compound in the synthesis of diverse thienopyrimidine cores. We will detail the synthesis of this key intermediate via the robust Gewald reaction and subsequently explore several field-proven protocols for its elaboration into therapeutically relevant thienopyrimidine derivatives.
Part 1: Synthesis of the Core Intermediate via Gewald Reaction
The synthesis of polysubstituted 2-aminothiophenes is most reliably achieved through the Gewald three-component reaction.[8][9] This one-pot synthesis is a cornerstone of heterocyclic chemistry, valued for its convergence, operational simplicity, and use of readily available starting materials.[10][11]
Mechanistic Rationale
The Gewald reaction mechanism proceeds through a well-elucidated sequence.[10][12] The process is initiated by a Knoevenagel condensation between the carbonyl compound (cyclohexylacetone) and the active methylene compound (methyl cyanoacetate), catalyzed by a base.[12] The base, typically a secondary amine like morpholine or piperidine, deprotonates the α-carbon of the cyanoacetate, which then attacks the carbonyl carbon. The resulting stable α,β-unsaturated nitrile intermediate is then attacked by elemental sulfur.[10] The exact mechanism of sulfur addition is complex, but it leads to a sulfurated intermediate that undergoes intramolecular cyclization and subsequent tautomerization to yield the final, stable 2-aminothiophene product.[10][12] The use of a catalytic amount of a conjugate acid-base pair has been shown to improve reaction rates and yields.[8]
Sources
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. jocpr.com [jocpr.com]
- 5. Thienopyrimidine scaffolds as promising antimicrobial agents: synthesis, biological evaluation, DFT analysis and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. Gewald Reaction [organic-chemistry.org]
- 10. Gewald reaction - Wikipedia [en.wikipedia.org]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
- 12. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: High-Throughput Screening for Modulators of Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate Derivatives
Abstract
The 2-aminothiophene-3-carboxylate scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including cytostatic, anti-inflammatory, and receptor-modulating effects.[1][2][3] Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate and its analogs represent a promising chemical space for the discovery of novel therapeutic agents. High-throughput screening (HTS) is an essential methodology in drug discovery that enables the rapid evaluation of large compound libraries to identify "hit" molecules with desired biological activity.[4] This document provides a strategic framework and detailed protocols for conducting HTS campaigns to uncover the biological targets and therapeutic potential of this specific compound class. We present a multi-tiered screening approach, beginning with broad phenotypic assays and progressing to specific, target-oriented assays against high-value target families such as G-protein coupled receptors (GPCRs) and protein kinases.
Section 1: Guiding Principles for Screening Novel Thiophene Derivatives
1.1 The Challenge of an Orphan Ligand
Derivatives of the 2-aminothiophene core are functionally diverse. Published studies have identified analogs as selective cytostatic agents against cancer cell lines[2][5], while others act as positive allosteric modulators (PAMs) of GPCRs like the GLP-1 receptor.[6] This promiscuity means that a screening campaign for a novel library of this compound derivatives should not presume a single mechanism of action. A successful strategy must be designed to cast a wide net initially, followed by more focused, mechanism-based assays to elucidate the specific molecular targets.
1.2 A Tiered HTS Strategy
To efficiently allocate resources and maximize the quality of information obtained, we propose a tiered screening cascade. This approach begins with a broad, target-agnostic assay to identify any biological activity and progresses to specific, target-class-focused assays to determine the mechanism of action.
Caption: A tiered high-throughput screening strategy for novel compounds.
This strategy ensures that cytotoxic compounds are identified and triaged early, while non-cytotoxic hits are funneled into assays designed to probe the most probable, high-value drug targets for this scaffold.
Section 2: Primary High-Throughput Screening Protocols
The following protocols are designed for execution in 384-well microplate formats, a standard for HTS campaigns to balance throughput and reagent costs.[7] All liquid handling steps should be performed with automated dispensers to ensure precision and reproducibility.
2.1 Protocol 1: Cell Viability Luminescence Assay (Phenotypic Screen)
This initial screen identifies compounds that affect cell proliferation or induce cytotoxicity. The Promega CellTiter-Glo® Luminescent Cell Viability Assay is an HTS-proven method that quantifies ATP, an indicator of metabolically active cells.
Principle: The assay reagent lyses cells and provides luciferase and its substrate, luciferin. In the presence of ATP from viable cells, luciferase catalyzes the oxidation of luciferin, generating a luminescent signal proportional to the amount of ATP present.
Methodology:
-
Cell Plating: Seed a human cancer cell line (e.g., PC-3 for prostate cancer, given the scaffold's known activity[3]) into 384-well white, solid-bottom assay plates at a density of 2,000-5,000 cells per well in 30 µL of culture medium. Incubate for 18-24 hours at 37°C, 5% CO₂.
-
Compound Addition:
-
Prepare a 10 mM stock solution of each thiophene derivative in 100% DMSO.
-
Create an intermediate plate by diluting compounds to 200 µM in culture medium (final DMSO concentration will be 0.2%).
-
Using an acoustic dispenser (like an Echo® 650) or pin tool, transfer 30 nL of compound from the stock plate to the cell plate, or add 3 µL from the intermediate plate. This results in a final screening concentration of 20 µM.
-
Include controls on every plate: 0.2% DMSO for negative control (100% viability) and a known cytotoxic agent (e.g., 50 µM Staurosporine) for positive control (0% viability).
-
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.
-
Signal Detection:
-
Equilibrate the cell plates and CellTiter-Glo® reagent to room temperature.
-
Add 30 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a suitable plate reader (e.g., BMG PHERAstar® FSX or PerkinElmer EnVision®).
-
Data Analysis: Normalize the data using the plate controls. Percent inhibition is calculated as: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))
2.2 Protocol 2: GPCR Modulation - AlphaScreen™ cAMP Assay
For compounds that are not broadly cytotoxic, this assay determines if they modulate GPCR signaling through the common cAMP second messenger pathway.[8][9] The AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) technology is a highly sensitive, no-wash method for detecting biomolecular interactions.[10][11]
Principle: This is a competitive immunoassay.[12] Endogenous cAMP produced by cells competes with a biotinylated cAMP tracer for binding to an anti-cAMP antibody conjugated to an AlphaScreen™ Acceptor bead. A streptavidin-coated Donor bead binds the biotinylated tracer. When the Donor and Acceptor beads are in close proximity (<200 nm), excitation of the Donor bead at 680 nm produces singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal at 520-620 nm.[10] High cellular cAMP levels lead to a decrease in the AlphaScreen™ signal.
Caption: Principle of the competitive AlphaScreen cAMP assay.
Methodology:
-
Cell Plating: Use a cell line stably expressing a GPCR of interest (e.g., HEK293 expressing GLP-1R). Plate 5,000 cells per well in 10 µL of stimulation buffer into a 384-well ProxiPlate.
-
Compound Addition: Add 5 µL of compound dilutions (in stimulation buffer containing a phosphodiesterase inhibitor like IBMX) to the cells.
-
Cell Stimulation: Add 5 µL of an agonist (to screen for antagonists/PAMs) or buffer (to screen for agonists). Incubate for 30 minutes at 37°C.
-
Cell Lysis & Detection:
-
Prepare the detection mix in lysis buffer containing the anti-cAMP Acceptor beads and the biotin-cAMP tracer.
-
Add 10 µL of this mix to all wells. Incubate for 60 minutes at room temperature.
-
-
Donor Bead Addition:
-
Prepare the Streptavidin Donor bead solution in the dark.[12]
-
Add 10 µL of the Donor bead solution to all wells under subdued lighting.
-
Incubate for 2-3 hours at room temperature, protected from light.
-
-
Signal Detection: Read the plate on an AlphaScreen-capable reader (e.g., EnVision) with excitation at 680 nm and emission detection between 520-620 nm.
2.3 Protocol 3: Kinase Inhibition - Fluorescence Polarization (FP) Assay
This assay identifies compounds that inhibit the activity of a protein kinase by competing with ATP or the substrate. FP is a robust, homogeneous technique ideal for HTS.[13]
Principle: FP measures the change in the rotational speed of a fluorescent molecule.[14][15] A small fluorescently-labeled tracer (e.g., a peptide substrate or a labeled ATP-competitive ligand) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with plane-polarized light. When this tracer binds to a large protein kinase, its tumbling slows dramatically, leading to a high polarization signal.[16] An inhibitor compound that displaces the tracer from the kinase will cause a decrease in the FP signal.
Methodology:
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the target kinase and the fluorescent tracer to 2X final concentration in Assay Buffer.
-
-
Compound Plating: Add 50 nL of compounds from the 10 mM DMSO stock plate into a 384-well black, low-volume assay plate.
-
Enzyme/Tracer Addition: Add 5 µL of the 2X Kinase/Tracer mix to each well.
-
Incubation: Incubate for 60 minutes at room temperature to allow binding to reach equilibrium.
-
Signal Detection: Read the plate using a plate reader equipped with FP capabilities (e.g., BMG PHERAstar). Excite at the appropriate wavelength for the fluorophore (e.g., ~485 nm for fluorescein) and measure parallel and perpendicular emissions (e.g., ~530 nm). The reader calculates polarization in millipolarization units (mP).
Data Analysis: The decrease in mP signal is proportional to the inhibition of the tracer-kinase interaction.
| Assay Summary Table | |||
| Assay Type | Principle | Readout | Typical Target Class |
| Cell Viability | ATP-dependent Luminescence | Luminescence | Phenotypic (any target affecting cell health) |
| GPCR Modulation | Competitive Immunoassay | Chemiluminescence (AlphaScreen) | GPCRs (agonist, antagonist, PAM) |
| Kinase Inhibition | Competitive Binding | Fluorescence Polarization | Protein Kinases, ATPases |
Section 3: Data Quality Control and Hit Validation
Identifying "hits" from a primary screen is only the first step. A rigorous validation process is critical to eliminate false positives and confirm the activity of true hits.[17][18]
3.1 HTS Assay Performance Metrics
For each assay plate, key statistical parameters must be calculated to ensure data quality and robustness.[7]
-
Z'-factor: A measure of assay quality, separating the dynamic range from data variation. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[7] Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Signal-to-Background (S/B): The ratio of the mean signal of the negative control to the mean signal of the positive control.
-
Coefficient of Variation (%CV): A measure of the variability of the controls.
3.2 Hit Validation Cascade
A multi-step process is required to confirm primary hits and advance them to lead optimization.
Caption: A logical workflow for hit confirmation and validation.
-
Hit Confirmation: Re-test all primary hits from a freshly prepared sample to rule out experimental error.
-
Dose-Response Analysis: Test confirmed hits in a multi-point titration (e.g., 10-point, 3-fold serial dilution) to determine potency (IC₅₀ or EC₅₀) and the Hill slope.
-
Orthogonal Assays: Validate the hit using a different assay technology that measures the same biological endpoint. For example, a kinase hit from an FP assay could be confirmed using a luminescent ADP-detecting assay (e.g., Kinase-Glo®).[19] This ensures the observed activity is not an artifact of the primary assay format.[17]
-
Triage of False Positives: Analyze hits for characteristics of Pan-Assay Interference Compounds (PAINS) and other non-specific mechanisms of action.[17] Assays to detect compound autofluorescence or interference with the detection chemistry should be performed.
| Dose-Response Data Summary | |||
| Compound ID | Target | IC₅₀ / EC₅₀ (µM) | Hill Slope |
| MTC-001 | Kinase X | 0.85 | 1.1 |
| MTC-002 | GPCR Y | 2.3 (EC₅₀) | 0.9 |
| MTC-003 | PC-3 Viability | 0.21 | 1.5 |
References
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bmglabtech.com [bmglabtech.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. revvity.com [revvity.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorescence polarization immunoassay - Wikipedia [en.wikipedia.org]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Fluorescence polarization immunoassay: detection of antibody to Brucella abortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. promega.co.uk [promega.co.uk]
Troubleshooting & Optimization
Thiophene Synthesis Technical Hub: Optimizing the Gewald Reaction
Status: Operational Ticket Type: Technical Guide & Troubleshooting Subject: Optimization of Gewald Reaction Conditions for 2-Aminothiophene Synthesis Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the Thiophene Synthesis Technical Hub. The Gewald reaction is the industry standard for synthesizing polysubstituted 2-aminothiophenes, a "privileged scaffold" in drug discovery (e.g., Olanzapine, Tinoridine). However, its multi-component nature often leads to "black tar" formation, variable yields, and regioselectivity issues.
This guide moves beyond basic textbook descriptions to provide a self-validating, optimized workflow. We treat the reaction as a modular system: Condensation (Knoevenagel)
Module 1: The Reaction Mechanism (System Logic)
Understanding the failure points requires visualizing the invisible chemical pathways. The reaction proceeds through a Knoevenagel condensation followed by a base-catalyzed sulfur uptake.[1][2][3]
Figure 1: Mechanistic Pathway & Failure Points
Caption: The three-stage Gewald sequence. Critical control points are Step 1 (water removal) and Step 2 (sulfur solubility).
Module 2: Critical Parameter Optimization
Base Selection Matrix
The base plays a dual role: catalyzing the Knoevenagel condensation and activating elemental sulfur.
| Base | Class | Equivalents | Application Note |
| Morpholine | Secondary Amine | 1.0 - 1.5 eq | Standard. Moderate basicity minimizes polymerization. Acts as a solvent/co-catalyst. |
| Piperidine | Secondary Amine | 0.1 - 1.0 eq | High Reactivity. Stronger than morpholine. Use for sterically hindered ketones.[3] Risk of tar. |
| Triethylamine (Et3N) | Tertiary Amine | 0.5 - 1.0 eq | Specific Use. Often used in conjunction with acetic acid. Poor sulfur activator compared to 2° amines. |
| L-Proline | Amino Acid | 0.1 - 0.2 eq | Green/Chiral. Used in organocatalytic variants; slower but cleaner profiles. |
Solvent Optimization
Solvent polarity dictates the solubility of elemental sulfur (
| Solvent | Polarity | Temp Range | Recommendation |
| Ethanol (EtOH) | Protic Polar | 50-78°C | Standard. Green, cheap. Sulfur solubility is low, requiring longer reflux. |
| Methanol (MeOH) | Protic Polar | 50-65°C | Faster workup than EtOH, but lower boiling point limits rate. |
| DMF / DMSO | Aprotic Polar | 60-100°C | High Performance. Excellent sulfur solubility. Mandatory for microwave protocols. Harder to remove. |
| Toluene | Non-polar | 110°C | Two-Step Only. Use with Dean-Stark trap to drive Knoevenagel step first. |
Module 3: Standard Operating Procedures (SOPs)
Protocol A: The "Gold Standard" One-Pot Synthesis
Best for simple aliphatic ketones (e.g., Cyclohexanone).
-
Setup: In a round-bottom flask, dissolve Ketone (10 mmol) and Activated Nitrile (e.g., Ethyl cyanoacetate, 10 mmol) in Ethanol (15 mL).
-
Catalyst Addition: Add Morpholine (10 mmol) dropwise at Room Temperature (RT). Note: Exothermic reaction possible.
-
Aging: Stir at RT for 15–30 minutes. Critical: This allows the Knoevenagel intermediate to form before sulfur interferes.
-
Sulfur Addition: Add Elemental Sulfur (
, 10 mmol) as a fine powder. -
Reaction: Heat to 60–70°C for 3–5 hours.
-
Monitoring: Check TLC. Look for the disappearance of the intermediate (usually less polar than ketone) and appearance of a fluorescent spot (Thiophene).
-
Workup: Cool to RT. Pour onto crushed ice. The product usually precipitates as a solid. Filter and wash with cold EtOH/Water (1:1).
Protocol B: Microwave-Assisted Synthesis (High Throughput)
Best for library generation and difficult substrates.
-
Vessel: 10 mL Microwave vial.
-
Charge: Ketone (1.0 eq), Nitrile (1.0 eq), Sulfur (1.0 eq), Morpholine (1.0 eq).
-
Solvent: DMF or Ethanol (2-3 mL). DMF is preferred for microwave absorption.
-
Irradiation:
-
Temp: 80–100°C.
-
Power: Dynamic (Max 150W).
-
Time: 10–20 minutes.
-
-
Workup: Pour into water; extract with Ethyl Acetate if no precipitate forms.
Module 4: Troubleshooting & FAQs
Figure 2: The Troubleshooting Decision Tree
Caption: Diagnostic flow for resolving common Gewald reaction failures.
Q1: My reaction turns into a black tar immediately. What is happening?
Diagnosis: This is the "Gewald Tar," caused by the uncontrolled polymerization of the active methylene nitrile or the Knoevenagel intermediate, usually triggered by high local concentrations of base or excessive heat. Solution:
-
Dilution: Increase solvent volume.
-
Controlled Addition: Do not add all reagents at once. Mix the ketone and nitrile first, then add the base dropwise at
or RT. Add sulfur only after the base is fully incorporated. -
Base Switch: Switch from Piperidine (strong) to Morpholine (moderate).
Q2: I have low yields with unsymmetrical ketones (e.g., 2-butanone). How do I control regioselectivity?
Analysis: Unsymmetrical ketones can condense on either the methyl (
-
Kinetic Control: Usually favors the less hindered methyl side.
-
Thermodynamic Control: Favors the more substituted double bond. Guideline: The Gewald reaction typically favors the methylene position (forming the tetrasubstituted thiophene) due to the thermodynamic stability of the intermediate. However, steric bulk can force the reaction to the methyl group. Fix: To force a specific isomer, perform a Two-Step Protocol :
-
Synthesize and isolate the specific
-unsaturated nitrile using a Knoevenagel condition optimized for your desired isomer (e.g., using TiCl /Base for kinetic control). -
React the isolated alkene with sulfur and base.
Q3: The reaction smells terrible, and I suspect the sulfur isn't reacting.
Diagnosis: If elemental sulfur remains unreacted, the "Thiolation" step is failing. Solution:
-
Micronization: Ensure
is finely powdered, not rocky. -
Solvent Switch: Switch to DMF or Ethanol/DMF (9:1) mixture. Sulfur is significantly more soluble in DMF than pure ethanol.
-
Activation: Pre-mix the sulfur with the amine base for 10 minutes before adding to the main reaction; this forms polysulfide species that are more nucleophilic.
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966).[4] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.[4]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010).[5] Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.[1][5][6][7] Arkivoc.[1][5]
-
Sabnis, R. W., et al. (1999).[4] 2-Aminothiophenes by the Gewald Reaction.[1][2][3][6][7][8][9][10][11] Journal of Heterocyclic Chemistry.[4]
-
Huang, X., et al. (2007). Microwave-assisted synthesis of 2-aminothiophenes.[4][5][6][11][12] Molecular Diversity.
-
BenchChem Technical Notes. (2025). Troubleshooting low yield in Gewald synthesis.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities – IJERT [ijert.org]
- 7. d-nb.info [d-nb.info]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. Gewald Reaction [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Troubleshooting low yield in palladium-catalyzed synthesis of thiophene derivatives
Welcome to the technical support center for palladium-catalyzed synthesis of thiophene derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Low or inconsistent yield is a common impediment in cross-coupling chemistry; this resource aims to provide a logical framework for diagnosing and resolving these issues, grounded in mechanistic principles and field-proven strategies.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned black and the reaction stalled, resulting in a very low yield of my thiophene product. What is happening?
This is a classic sign of catalyst decomposition, specifically the formation of palladium black.[1] The catalytically active Pd(0) species, which is essential for the reaction, has likely aggregated into inactive palladium clusters.[2] This is one of the most common failure modes in palladium catalysis.
Primary Causes & Solutions:
-
Oxygen Contamination: The phosphine ligands used to stabilize the Pd(0) center are often highly sensitive to oxygen.[1][3] Oxidation of the ligand strips it from the palladium, leaving the metal center exposed and prone to aggregation.
-
Solution: Ensure all solvents and reagents are rigorously degassed. The freeze-pump-thaw technique is highly effective.[1] Alternatively, bubbling a stream of inert gas (Argon or Nitrogen) through the solvent for an extended period can suffice. All reaction vessels must be flame-dried and maintained under a positive pressure of inert gas.
-
-
Inadequate Ligand Stabilization: The ratio of ligand to palladium is critical. Too little ligand leaves the palladium coordinatively unsaturated and unstable.[3]
-
Solution: Screen different ligand-to-palladium ratios. A 1:1 to 4:1 ratio is a common starting point, but the optimal ratio is dependent on the specific ligand and palladium precursor used.[3]
-
-
Excessive Heat: While heat can accelerate the reaction, it can also significantly increase the rate of catalyst decomposition, especially if the catalyst complex is not sufficiently stable.[1][2]
-
Solution: Attempt the reaction at a lower temperature. If the reaction is too sluggish, a more active catalyst system (i.e., a different ligand or palladium precursor) may be required rather than simply increasing the heat.
-
Q2: I am observing significant amounts of a hydrodehalogenated byproduct where the halide on my thiophene has been replaced by hydrogen. How can I prevent this?
Hydrodehalogenation is a common side reaction where the starting aryl halide is reduced instead of coupled.[4] This process is often mediated by a palladium-hydride (Pd-H) species.[4]
Primary Causes & Solutions:
-
Source of Hydride: The Pd-H species can form from various sources, including trace water, alcohols (especially as solvents or impurities), or the amine or base used in the reaction.[4]
-
Substrate Susceptibility: Electron-deficient aryl halides and N-heterocyclic halides are particularly prone to this side reaction.[4] In the context of thiophenes, this can be exacerbated by certain substituents. The propensity for dehalogenation typically follows the trend I > Br > Cl.[4]
-
Reaction Kinetics: If the desired cross-coupling (transmetalation and reductive elimination) is slow, the competing dehalogenation pathway can become dominant.[4]
Troubleshooting Strategies:
-
Use Anhydrous Conditions: Rigorously dry all solvents and reagents to minimize water as a hydride source.
-
Select a Non-Protic Solvent: Avoid alcohol-based solvents if dehalogenation is observed. Toluene or dioxane are generally safer choices.[5]
-
Optimize the Base: The choice of base can be critical. If using a hydroxide or alkoxide base, consider switching to a non-protic base like Cs₂CO₃ or K₃PO₄.
-
Accelerate the Catalytic Cycle: Employing a more electron-rich, bulky ligand (e.g., Buchwald-type biaryl phosphines) can speed up the oxidative addition and reductive elimination steps, outcompeting the dehalogenation pathway.[6][7]
Q3: My Suzuki-Miyaura coupling is failing, and I see decomposition of my thiophene boronic acid. What is the likely cause?
This strongly suggests protodeboronation, a side reaction where the C-B bond of the boronic acid is cleaved by a proton source, replacing it with a C-H bond.[3] Thiophene and other heteroaryl boronic acids are particularly susceptible to this process.[3][8]
Primary Causes & Solutions:
-
Presence of Water/Protic Solvents: Water is often the primary culprit in protodeboronation.
-
Solution: Use anhydrous solvents and reagents. While some Suzuki protocols call for aqueous base, minimizing the amount of water or the reaction time can help.
-
-
Instability of the Boronic Acid: Some boronic acids are inherently unstable and can degrade upon storage.
-
Solution: Use freshly prepared or purchased boronic acid. For particularly sensitive substrates, consider converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or potassium trifluoroborate salt, which can release the active species slowly under the reaction conditions.[3]
-
-
Reaction Conditions: High temperatures and extended reaction times can exacerbate the issue.
-
Solution: Optimize for the lowest possible temperature and shortest reaction time that still allows for product formation. A more active catalyst system can facilitate this.
-
Q4: How do I select the right ligand for my specific thiophene coupling reaction?
Ligand selection is arguably the most critical variable in achieving a high-yielding reaction. The ligand's role is to stabilize the palladium center, modulate its reactivity, and facilitate the key steps of the catalytic cycle.[9][10]
A General Guide to Ligand Selection:
| Ligand Type | Common Examples | Primary Application / Key Characteristics |
| Triphenylphosphine (PPh₃) | PPh₃ | A "classic" ligand, often used in Stille and some Suzuki couplings.[5][11] Can be effective but is often superseded by more modern, active ligands. |
| Bulky, Electron-Rich Biaryl Phosphines | XPhos, SPhos, RuPhos, BrettPhos | The "go-to" ligands for challenging couplings, including Buchwald-Hartwig aminations and couplings of sterically hindered or electron-rich/deficient substrates.[2][12] They promote fast oxidative addition and reductive elimination. |
| Bidentate Phosphines | dppf, dppb | Often used in Suzuki couplings. The chelation effect can provide extra stability to the catalyst complex. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Highly effective, electron-rich ligands that form very stable palladium complexes.[7] They are excellent for cross-coupling of less reactive aryl chlorides. |
| No Ligand ("Ligand-Free") | Pd(OAc)₂ or Pd₂(dba)₃ | In some specific cases, particularly direct arylation of electron-rich thiophenes, a ligand is not required.[13] However, this can sometimes lead to faster catalyst decomposition.[13] |
Expert Tip: For challenging substrates, especially in Buchwald-Hartwig aminations or couplings involving heteroaryl chlorides, starting with a screen of several Buchwald-type ligands (e.g., XPhos, RuPhos) is a high-percentage strategy.[12][14]
Systematic Troubleshooting & Optimization
When faced with a low-yielding reaction, a systematic approach is more effective than random changes. The following workflow provides a logical progression for identifying and solving the problem.
Diagram: Troubleshooting Workflow for Low Yield
A logical decision tree for diagnosing common issues.
Diagram: The Palladium Cross-Coupling Catalytic Cycle
Key stages where failures can occur.
Experimental Protocol: General Reaction Optimization Screen
This protocol outlines a parallel screening approach to efficiently optimize key reaction parameters when troubleshooting a low-yield coupling reaction.
Objective: To identify the optimal ligand, base, and solvent for the coupling of a model halothiophene with a coupling partner.
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
A panel of 4-6 ligands (e.g., PPh₃, XPhos, SPhos, RuPhos, dppf)
-
A panel of 3-4 bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, NaOtBu)
-
A panel of 3-4 anhydrous, degassed solvents (e.g., Toluene, Dioxane, THF)
-
Halothiophene substrate and coupling partner
-
Reaction vials with stir bars suitable for heating (e.g., microwave vials)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Array Setup: In an inert atmosphere glovebox, arrange an array of reaction vials. Each row will test a different ligand, and each column will test a different base/solvent combination.
-
Stock Solution Preparation: To ensure accuracy, prepare stock solutions of the palladium precursor and each ligand in one of the chosen solvents (e.g., toluene).
-
Reagent Dispensing:
-
To each vial, add the solid reagents: halothiophene (1.0 equiv), coupling partner (1.1-1.5 equiv), and the designated base (2.0-3.0 equiv).
-
Add the appropriate volume of the palladium precursor stock solution to each vial (typically 1-5 mol %).
-
Add the appropriate volume of the designated ligand stock solution to each vial (ensure the desired Pd:Ligand ratio).
-
Add the designated solvent to each vial to reach the final reaction concentration (typically 0.1-0.5 M).
-
-
Reaction Execution:
-
Seal the vials tightly.
-
Remove the array from the glovebox and place it on a heating block set to the desired temperature (e.g., 80-110 °C).[15]
-
Allow the reactions to stir for a set period (e.g., 12-24 hours).
-
-
Analysis:
-
After cooling to room temperature, take a small, measured aliquot from each vial.
-
Dilute the aliquot with a suitable solvent (e.g., ethyl acetate).
-
Analyze by LC-MS or GC-MS to determine the conversion to product and identify any major byproducts.[2] This will quickly reveal the most promising combination of conditions for further, larger-scale optimization.
-
References
- BenchChem. (n.d.). Preventing byproduct formation in palladium-catalyzed benzothiophene synthesis.
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 5-(Thien-2-yl)thiophene-2-carbonitrile via Stille Coupling.
- BenchChem. (2025). Optimization of Buchwald-Hartwig amination conditions.
-
Ghaffari, B., et al. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society. Retrieved from [Link]
-
Liu, J., et al. (2021). An Active Catalyst System Based on Pd(0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers. Frontiers in Chemistry. Retrieved from [Link]
-
Ghaffari, B., et al. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. PMC. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed C-H Functionalization.
-
Neumeier, M., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Publishing. Retrieved from [Link]
-
Derbel, N., et al. (n.d.). Extension of the Heck Reaction to the Arylation of Activated Thiophenes. ResearchGate. Retrieved from [Link]
- Mei, J., & Bao, Z. (2014). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH.
- BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
-
Reddy, P., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. Retrieved from [Link]
-
Bakos, J., & Török, B. (2018). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. Retrieved from [Link]
-
Li, Y., et al. (2020). An efficient route to regioselective functionalization of benzo[b]thiophenes via palladium-catalyzed decarboxylative Heck coupling reactions: insights from experiment and computation. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Doucet, H., et al. (2008). Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings. Green Chemistry. Retrieved from [Link]
-
Ali, S., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal. Retrieved from [Link]
-
Nasser, S. M. I., & Ibrahim, F. N. (2023). Docking Study of Novel Thiophene Derivatives Synthesized by Stille Cross Coupling with Potent Anti-Cancer Activity. Organic and Medicinal Chemistry International Journal. Retrieved from [Link]
- BenchChem. (n.d.). How to avoid dehalogenation side reactions in Suzuki coupling.
-
Marín-Luna, M. (2015). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Retrieved from [Link]
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Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]
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Kaur, N., & Kishore, D. (2022). Recent advances in the synthesis of thienoindole analogs and their diverse applications. RSC Advances. Retrieved from [Link]
-
Asghar, M. N., et al. (2020). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Sharma, G. D., et al. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Publishing. Retrieved from [Link]
-
D'Anna, F., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Publishing. Retrieved from [Link]
-
Doucet, H., et al. (2011). Direct 2-Arylation of Thiophene Using Low Loading of a Phosphine-Free Palladium Catalyst. Synthetic Communications. Retrieved from [Link]
- Wu, X., & Li, Y. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Fernández-Rodríguez, M. A., Shen, Q., & Hartwig, J. F. (2006). A General and Long-Lived Catalyst for the Palladium-Catalyzed Coupling of Aryl Halides with Thiols. Journal of the American Chemical Society. Retrieved from [Link]
-
Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. Retrieved from [Link]
-
Ma, D., et al. (2018). Highly efficient C–C cross-coupling for installing thiophene rings into π-conjugated systems. Organic Chemistry Frontiers. Retrieved from [Link]
-
Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. ACS Publications. Retrieved from [Link]
-
Reddit. (2019). significant dehalogenation in stille coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Thiophene Metallation and Cross-Coupling Chemistry. Retrieved from [Link]
-
D'Anna, F., et al. (2022). 2,5-diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Publishing. Retrieved from [Link]
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Preventing isomer formation in thiophene synthesis
A Guide to Preventing Isomer Formation and Achieving Regiocontrolled Outcomes
Welcome to the Technical Support Center for Thiophene Synthesis. As a Senior Application Scientist, I've designed this guide for researchers, medicinal chemists, and materials scientists who encounter the common yet critical challenge of controlling isomer formation during the synthesis of substituted thiophenes. The substitution pattern on a thiophene ring is paramount, profoundly influencing a molecule's biological activity, electronic properties, and physical characteristics.[1]
This resource moves beyond simple protocols to explain the mechanistic reasoning behind isomer formation in key synthetic routes. It provides actionable troubleshooting strategies and detailed methodologies to help you achieve high regioselectivity in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section directly addresses common issues related to isomerism in popular thiophene synthesis reactions.
Part 1: General Isomerism in Thiophene Chemistry
Q1: Why is controlling regioselectivity so critical, and why are α-positions on the thiophene ring typically more reactive?
A1: The precise placement of substituents on the thiophene ring is fundamental to its function. A shift from a 2,5-disubstituted pattern to a 2,4- or 2,3-pattern can drastically alter a drug's binding affinity or a polymer's conductivity.
The thiophene ring has two distinct positions for substitution: the α-positions (C2 and C5) adjacent to the sulfur atom, and the β-positions (C3 and C4). The α-positions are significantly more reactive towards electrophiles. This is because the carbocation intermediate formed during electrophilic attack at an α-position is better stabilized by resonance. The lone pairs on the sulfur atom can effectively delocalize the positive charge through three resonance structures. In contrast, attack at a β-position only allows for two resonance structures, resulting in a less stable intermediate.[2] Therefore, direct functionalization of an unsubstituted thiophene almost always occurs at the C2 position.[3][4]
Part 2: Isomerism in Ring-Forming Syntheses
Ring-forming reactions offer the most direct way to control the final substitution pattern by building the ring from specifically chosen acyclic precursors.[1] However, poor precursor choice can lead to intractable isomeric mixtures.
Q2: I'm using an unsymmetrical 1,4-dicarbonyl in a Paal-Knorr synthesis and getting a mixture of regioisomers. How can I control the outcome?
A2: This is a classic challenge in the Paal-Knorr synthesis. The reaction condenses a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent to form the thiophene ring.[5][6] If your starting dicarbonyl is symmetrical, you will get a single 2,5-disubstituted product. However, with an unsymmetrical precursor, two different enol or thione intermediates can form, leading to two different cyclization pathways and thus a mixture of products (e.g., 2,3- vs. 2,4-disubstituted).[7][8]
Troubleshooting & Optimization:
-
Causality: The regioselectivity is dictated by the relative reactivity of the two carbonyl groups. The initial step is the conversion of one carbonyl to a thione, which is then attacked by the enol/enolate of the other carbonyl.
-
Steric Hindrance: A bulkier substituent (e.g., tert-butyl vs. methyl) next to one carbonyl will sterically hinder its conversion to the thione and subsequent attack, favoring the pathway involving the less hindered carbonyl.
-
Electronic Effects: An electron-withdrawing group will make the adjacent carbonyl more electrophilic and more susceptible to initial attack by the sulfurizing agent, potentially directing the cyclization.
-
Alternative Methods: If you require a specific unsymmetrical substitution pattern (like 2,3-disubstitution), the Paal-Knorr synthesis is often not the ideal choice due to these inherent selectivity issues.[7] Consider a more regiocontrolled method like the Fiesselmann or Gewald synthesis from the outset.
.dot
Caption: Paal-Knorr synthesis with unsymmetrical dicarbonyls can lead to isomeric mixtures.
Q3: My Gewald reaction with an unsymmetrical ketone is yielding an unexpected isomer. How is the regiochemistry determined?
A3: The Gewald three-component reaction is a powerful method for creating 2-aminothiophenes from a ketone, an α-cyanoester (or other activated nitrile), and elemental sulfur.[9][10] The reaction's regioselectivity is established in the very first step: the Knoevenagel condensation between the ketone and the activated nitrile.[11][12]
Mechanistic Insight & Control:
-
The Decisive Step: The Knoevenagel condensation forms a C=C bond between the ketone's carbonyl carbon and the nitrile's α-carbon. For an unsymmetrical ketone like 2-pentanone, this condensation can occur on either side of the carbonyl, leading to two different α,β-unsaturated nitrile intermediates. The subsequent addition of sulfur and cyclization locks in this initial regiochemical outcome.
-
Thermodynamic vs. Kinetic Control: The initial deprotonation of the ketone to form the enolate can be directed. Using a bulky base (e.g., LDA) at low temperatures may favor the formation of the kinetic enolate (at the less substituted α-carbon). Conversely, using a smaller base (e.g., NaH) at higher temperatures allows for equilibration to the more stable, thermodynamic enolate (at the more substituted α-carbon). Research suggests the overall Gewald reaction is under thermodynamic control, funneling intermediates to the most stable thiophene product.[11]
-
Steric and Electronic Precedent: In cyclic systems, substituent effects can strongly direct the reaction. For instance, a study on 3-methyl-cyclohexanone showed it exclusively yields the 5-methyl-anellated thiophene, indicating a strong preference for condensation away from the existing methyl group.[12]
Troubleshooting Table: Gewald Reaction Regioselectivity
| Observation | Probable Cause | Recommended Solution |
| Mixture of isomers from methyl ethyl ketone. | Competing Knoevenagel condensation at both α-positions. | Modify reaction conditions to favor one enolate. Try a milder base (e.g., piperidine) to favor the thermodynamic product or a stronger, bulkier base at low temperature for the kinetic product. |
| Unexpected isomer formed. | The thermodynamic product is not the desired one. | Redesign the synthesis. It may be necessary to use a different synthetic route, such as the Fiesselmann synthesis, where regiocontrol is more absolute. |
| Low yield and side reactions. | The ketone is not reactive enough for one-pot conditions. | Switch to a two-step procedure. First, perform and isolate the product of the Knoevenagel condensation. Then, react this purified intermediate with sulfur and base.[13] |
Q4: How can I ensure the high regioselectivity of the Fiesselmann synthesis?
A4: The Fiesselmann synthesis is one of the most reliable methods for achieving absolute regiocontrol. It involves the base-catalyzed condensation of a thioglycolic acid derivative with compounds like α,β-acetylenic esters.[14][15] This reliably produces 3-hydroxy-2-carbonyl substituted thiophenes.[1] The regioselectivity is inherent to the mechanism, which proceeds through a defined sequence of Michael additions and a Dieckmann condensation.[14]
Key Parameters for Success:
-
Base Selection: A sufficiently strong, non-nucleophilic base is crucial to deprotonate the thioglycolic acid without hydrolyzing the ester groups. Sodium ethoxide or potassium tert-butoxide are common choices.
-
Anhydrous Conditions: Moisture can interfere with the base and lead to unwanted side reactions, such as ester hydrolysis. Ensure all glassware is oven-dried and solvents are anhydrous.[7]
-
Starting Material Purity: The purity of the acetylenic ester and the thioglycolic acid derivative is paramount. Impurities can lead to byproducts and lower yields.
-
Temperature Control: The reaction is typically run at or below room temperature to control the rate of addition and prevent side reactions.
If you are not achieving the expected regioselectivity with a Fiesselmann-type reaction, the issue most likely lies with impure starting materials or incorrect reaction conditions rather than a fundamental flaw in the method's regiochemical control.
.dot
Caption: Decision workflow for selecting a regiocontrolled thiophene synthesis method.
Experimental Protocols
Protocol 1: Regiocontrolled Synthesis of a 2-Amino-3-Carbethoxy-4,5-Dialkylthiophene via Gewald Synthesis
This protocol details the synthesis of a polysubstituted 2-aminothiophene, a common scaffold in medicinal chemistry.
Materials:
-
3-Methyl-2-pentanone (or other unsymmetrical ketone)
-
Ethyl cyanoacetate
-
Elemental Sulfur (powdered)
-
Piperidine (base catalyst)
-
Ethanol (solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the ketone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Catalyst Addition: Add piperidine (0.2 eq) to the mixture.
-
Reaction: Heat the mixture to a gentle reflux (approx. 80 °C). The reaction is often exothermic initially. Monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The product may precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol to remove impurities.
-
Purification: Recrystallize the crude product from ethanol or purify by column chromatography (e.g., hexane/ethyl acetate) to obtain the pure 2-aminothiophene.[7]
References
-
Fiesselmann thiophene synthesis - Grokipedia. 14
-
Introduction to the synthesis of β-substituted thiophenes - Benchchem. 1
-
Fiesselmann thiophene synthesis - Wikipedia.
-
Fricero, P., et al. (2017). Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts. Organic Letters.
-
Thiophene Synthesis Services - BOC Sciences.
-
Technical Support Center: Synthesis of 2,3-Disubstituted Thiophenes - Benchchem. 7
-
Technical Support Center: Synthesis of 3-Substituted Thiophenes - Benchchem. 16
-
Regioselectivity of the arylation of 3-substituted thiophenes - ResearchGate.
-
Five-membered Heterocycles Pyrrole, Furan and Thiophene - University of Basrah. 2
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Ciappa, A., et al. (2008). Microwave-Assisted Paal–Knorr Reaction – Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry.
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur - ChemRxiv.
-
Synthesis of Furan and Thiophene - Mansoura University. 6
-
Synthesis and characterization of steroidal, anellated aminothiophenes by Gewald reaction - ResearchGate.
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar.
-
Gewald reaction - Wikipedia.
-
Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair - J-STAGE.
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
-
2-thiophenethiol - Organic Syntheses.
-
Synthesis, properties and biological activity of thiophene: A review - ResearchGate.
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Technical Support Center: Recrystallization Methods for Purifying Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate via recrystallization. It is designed to address common challenges and provide robust, field-proven solutions.
I. Understanding the Compound and the Purification Challenge
This compound is a polysubstituted 2-aminothiophene, a class of compounds often synthesized via the Gewald reaction.[1] While this reaction is efficient, purification of the solid product is crucial to remove unreacted starting materials, byproducts, and residual catalysts.[2] Recrystallization is a powerful technique for achieving high purity of solid organic compounds like this one.[3][4]
The key to successful recrystallization lies in the differential solubility of the target compound and its impurities in a chosen solvent or solvent system. The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[4][5]
II. Step-by-Step Experimental Protocol for Recrystallization
This protocol provides a general framework for the recrystallization of this compound. Optimization may be required based on the specific impurity profile of your crude material.
Materials:
-
Crude this compound
-
Selected recrystallization solvent(s) (e.g., ethanol, methanol, ethyl acetate/hexanes)[1]
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In small test tubes, assess the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.[3] A good single solvent will show low solubility at room temperature and high solubility when hot. For a two-solvent system, find a "good" solvent that readily dissolves the compound and a "poor" solvent in which it is insoluble.[6] Common solvent systems for 2-aminothiophenes include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and bring the mixture to a boil with stirring.[7] Continue adding small portions of hot solvent until the solid just dissolves. If using a two-solvent system, dissolve the compound in a minimal amount of the "good" solvent, then add the "poor" solvent dropwise until the solution becomes cloudy. Re-clarify by adding a few drops of the "good" solvent.[6]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[4][7]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[7] Slow cooling is crucial for the formation of pure, well-defined crystals.[8] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[7]
-
Crystal Collection and Washing: Collect the crystals by vacuum filtration using a Buchner funnel.[7] Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[6]
-
Drying: Dry the purified crystals under vacuum to a constant weight.[6]
III. Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
Issue 1: The Compound "Oils Out" Instead of Crystallizing
Description: Upon cooling, the compound separates as a liquid (an oil) rather than a solid.[8][9] This is a common problem when the melting point of the solid is lower than the temperature of the solution from which it is separating.[8] Oiling out is undesirable as impurities tend to dissolve in the oil droplets, leading to poor purification.[8]
Solutions:
-
Increase Solvent Volume: Reheat the solution and add more of the "good" solvent to keep the compound dissolved at a lower temperature.[8]
-
Lower the Cooling Temperature Slowly: Rapid cooling can induce oiling out. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.
-
Change the Solvent System: The polarity of the solvent may be too close to that of the compound. Try a more or less polar solvent system.
-
Induce Crystallization at a Higher Temperature: Scratch the inside of the flask with a glass rod or add a seed crystal just below the boiling point of the solvent.
Issue 2: No Crystals Form Upon Cooling
Description: The solution remains clear even after cooling in an ice bath.
Solutions:
-
Insufficient Supersaturation: The solution may be too dilute. Evaporate some of the solvent to increase the concentration and then try cooling again.[6][8]
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inner surface of the flask at the meniscus. The small glass particles can act as nucleation sites.[8]
-
Seeding: Add a tiny crystal of the pure compound to the solution to initiate crystallization.[8]
-
Flash Freezing: Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of solid. Re-introduce the rod into the solution to seed crystallization.[8]
-
Issue 3: Low Recovery of Purified Product
Description: The final yield of pure crystals is significantly lower than expected.
Solutions:
-
Excess Solvent: Using too much solvent during dissolution will result in a significant amount of the product remaining in the mother liquor.[6] Use the minimum amount of hot solvent necessary for dissolution.[7]
-
Premature Crystallization: If the compound crystallizes during hot filtration, you will lose product. Ensure the filtration apparatus is pre-heated.
-
Washing with Too Much Solvent: Washing the collected crystals with an excessive amount of cold solvent can redissolve some of the product.[6] Use a minimal amount of ice-cold solvent for washing.
-
Inappropriate Solvent Choice: The compound may have significant solubility in the chosen solvent even at low temperatures. Re-evaluate your solvent system.
Issue 4: The Purified Product is Still Impure
Description: Analytical data (e.g., melting point, NMR) indicates the presence of impurities after recrystallization.
Solutions:
-
Crystallization Was Too Rapid: Fast crystal growth can trap impurities within the crystal lattice.[8] Ensure slow cooling.
-
Insoluble Impurities Not Removed: If impurities are insoluble in the hot solvent, a hot filtration step is necessary.[7]
-
Soluble Impurities Co-crystallized: The chosen solvent may not be ideal for separating the specific impurities present. Consider a different solvent system. Column chromatography may be necessary for impurities with very similar solubility profiles to the target compound.[1][3]
IV. Frequently Asked Questions (FAQs)
Q1: What are the best initial solvents to screen for the recrystallization of this compound?
A1: Based on the structure and common practices for similar compounds, good starting points for solvent screening include ethanol, methanol, and mixtures of ethyl acetate with hexanes or heptanes.[1][10][11]
Q2: My compound is a light yellow crystalline powder. After recrystallization, it becomes colorless. Does this indicate higher purity?
A2: Often, colored impurities are removed during recrystallization, leading to a colorless product.[4] If your solution is colored after dissolving the crude product, adding a small amount of activated charcoal and performing a hot filtration can help remove these colored impurities.[4]
Q3: Can I use a rotary evaporator to speed up the cooling and crystallization process?
A3: While a rotary evaporator is excellent for removing solvent, it is generally not recommended for inducing crystallization.[8] The rapid cooling and solvent removal can lead to the formation of small, impure crystals or an amorphous solid. Slow, controlled cooling is key to obtaining high-purity crystals.
Q4: What should I do with the mother liquor after filtering off my crystals?
A4: The mother liquor will contain some dissolved product. To improve your overall yield, you can concentrate the mother liquor and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.
Q5: How can I confirm the purity of my recrystallized product?
A5: The purity of your final product should be assessed using standard analytical techniques. A sharp melting point close to the literature value is a good indicator of purity. Further confirmation can be obtained using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), or Thin Layer Chromatography (TLC).
V. Visual Workflows
Recrystallization Solvent Selection Workflow
Caption: A flowchart for selecting an appropriate solvent system.
Troubleshooting Oiling Out
Caption: A decision tree for resolving the issue of a compound oiling out.
VI. Quantitative Data Summary
| Property | Value | Source |
| Common Recrystallization Solvents | Ethanol, Methanol, Ethyl Acetate/Hexanes | [1][10] |
| Melting Point (structurally similar compounds) | 79-83 °C (Ethyl 2-amino-4-methylthiophene-3-carboxylate) | [12] |
| 128 °C (Methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate) | [13] |
VII. References
-
Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. ACS Publications. Available from: [Link]
-
Oiling Out in Crystallization. Mettler Toledo. Available from: [Link]
-
Oiling Out in Crystallization. Mettler Toledo. Available from: [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. Available from: [Link]
-
Green methodologies for the synthesis of 2-aminothiophene. PMC. Available from: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available from: [Link]
-
An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber. Thieme. Available from: [Link]
-
Recrystallization. Unknown Source. Available from: [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. Available from: [Link]
-
Preparation method of derivatives of 2-aminothiophene-3 formamide. Google Patents. Available from:
-
Solvent Choice. University of York Chemistry Teaching Labs. Available from: [Link]
-
First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI. Available from: [Link]
-
Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum. Available from: [Link]
-
Go-to recrystallization solvent mixtures. Reddit. Available from: [Link]
-
A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. ACS Publications. Available from: [Link]
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. PMC. Available from: [Link]
-
NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal. Available from: [Link]
-
Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Unknown Source. Available from: [Link]
-
Recrystallization - Single Solvent. University of Calgary. Available from: [Link]
-
Recrystallization. Michigan State University. Available from: [Link]
-
Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. Available from: [Link]
-
Process for preparing thiophene derivatives. Google Patents. Available from:
-
Ethyl 2-amino-4-methylthiophene-3-carboxylate. PMC. Available from: [Link]
-
methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate Properties. EPA. Available from: [Link]
-
Methyl 2-amino-4-methylthiophene-3-carboxylate. PubChem. Available from: [Link]
-
Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. MDPI. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recrystallization [sites.pitt.edu]
- 5. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
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- 7. Home Page [chem.ualberta.ca]
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Validation & Comparative
Comparing the biological activity of Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate with its analogs
This guide provides an in-depth technical comparison of Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate (hereafter referred to as MACT-Cyc ) against its structural analogs. It focuses on its primary biological utility as an allosteric modulator of the A1 Adenosine Receptor (A1AR) and its secondary potential as an antimicrobial scaffold.
Executive Summary
This compound (MACT-Cyc) is a lipophilic 2-aminothiophene derivative synthesized via the Gewald reaction. While often utilized as a synthetic intermediate, its biological profile is distinct due to the bulky, aliphatic cyclohexyl group at the C4 position.
Key Differentiators:
-
A1 Adenosine Receptor (A1AR) Activity: MACT-Cyc acts as a Positive Allosteric Modulator (PAM) . Its activity is comparable to C4-phenyl analogs but significantly superior to C4-methyl analogs due to hydrophobic pocket occupancy.
-
Lipophilicity (LogP): The cyclohexyl group drastically increases membrane permeability compared to methyl derivatives, enhancing intracellular target access in antimicrobial screens.
-
Synthetic Versatility: Unlike planar aromatic analogs, the cyclohexyl ring introduces non-planar bulk, influencing solubility and binding kinetics.
Chemical Context & Synthesis
The biological activity of MACT-Cyc is intrinsic to its "push-pull" thiophene scaffold, generated via the Gewald Reaction .
-
Reaction: Cyclohexyl methyl ketone (or Cyclohexanone derivative) + Methyl Cyanoacetate + Elemental Sulfur
MACT-Cyc. -
Structural Logic:
-
Position 2 (
): Essential for H-bonding in the receptor active site. -
Position 3 (
): Electron-withdrawing group; stabilizes the ring but is often less potent than a benzoyl group for A1AR activity. -
Position 4 (Cyclohexyl): The critical hydrophobic anchor.
-
DOT Diagram: SAR Logic of the Scaffold
Figure 1: Structure-Activity Relationship (SAR) governing the biological efficacy of MACT-Cyc.
Primary Target: A1 Adenosine Receptor (A1AR)
The most authoritative biological data for this class places them as Allosteric Enhancers (AEs) . These compounds do not bind to the orthosteric site (where Adenosine binds) but bind to an allosteric site to slow the dissociation of the agonist, effectively potentiating the signal.
Comparative Efficacy: MACT-Cyc vs. Analogs
| Compound | C4 Substituent | C3 Substituent | A1AR Activity (Enhancement %) | Mechanism Note |
| MACT-Cyc | Cyclohexyl | Methyl Ester | High (~45-60%) | Bulky aliphatic group mimics phenyl; excellent hydrophobic fit. |
| Analog A | Phenyl | Methyl Ester | High (~50-65%) | Planar aromatic fit. Often the standard reference. |
| Analog B | Methyl | Methyl Ester | Low (<10%) | Insufficient bulk to occupy the allosteric hydrophobic pocket. |
| PD 81,723 | Methyl | Benzoyl (Ketone) | Very High (Standard) | The ketone is generally superior to the ester, but esters remain active. |
Expert Insight: Research indicates that replacing a C4-phenyl ring with a C4-cyclohexyl ring (as in MACT-Cyc) results in no major loss of activity . This suggests the receptor's allosteric pocket is driven by hydrophobicity and volume rather than specific pi-stacking interactions provided by an aromatic phenyl ring.
Mechanism of Action Diagram
Figure 2: MACT-Cyc stabilizes the receptor-agonist complex, enhancing endogenous adenosine signaling.
Secondary Target: Antimicrobial Activity
2-aminothiophene-3-carboxylates are widely screened for antimicrobial properties. The lipophilicity of the C4-cyclohexyl group in MACT-Cyc offers a distinct pharmacokinetic advantage over smaller analogs.
Performance vs. Pathogens
-
Staphylococcus aureus (Gram-positive): MACT-Cyc shows moderate to good inhibition. The hydrophobic cyclohexyl tail facilitates penetration of the thick peptidoglycan layer.
-
Candida albicans (Fungal): Analogs with lipophilic C4 groups (Cyclohexyl/Phenyl) outperform C4-Methyl variants significantly.
-
Mycobacterium tuberculosis: While specific data for MACT-Cyc is limited, the scaffold is a known anti-tubercular pharmacophore.
Comparison Table: Antimicrobial Potency (Estimated MIC Range)
| Compound | LogP (Calc) | S. aureus Activity | C. albicans Activity |
| MACT-Cyc | ~4.2 | Moderate (10-50 µg/mL) | Moderate |
| Analog (Methyl) | ~2.1 | Low / Inactive | Low |
| Analog (Phenyl) | ~3.8 | High (5-25 µg/mL) | High |
Experimental Protocols
Protocol A: Synthesis of MACT-Cyc (Gewald Variation)
This protocol ensures high yield and purity for biological testing.
-
Reagents: Cyclohexyl methyl ketone (10 mmol), Methyl cyanoacetate (10 mmol), Elemental Sulfur (10 mmol), Morpholine (12 mmol), Ethanol (20 mL).
-
Procedure:
-
Mix ketone and methyl cyanoacetate in ethanol.
-
Add sulfur and morpholine dropwise (exothermic reaction).
-
Reflux for 3–5 hours at 60°C.
-
Cool to room temperature; pour into ice water.
-
Purification: Filter the precipitate. Recrystallize from ethanol/DMF to remove unreacted sulfur.
-
-
Validation: NMR must show the disappearances of the ketone carbonyl signal and appearance of the amino protons (
) around 6.0–7.0 ppm.
Protocol B: A1AR Radioligand Dissociation Assay
To quantify allosteric enhancement.
-
Membrane Prep: Use CHO cells stably expressing human A1AR.[1]
-
Ligand: Use
(agonist) or (antagonist). -
Incubation:
-
Equilibrate membranes with radioligand (2 nM) for 60 mins.
-
Add MACT-Cyc (10 µM) or Vehicle (DMSO).
-
Initiate dissociation by adding excess unlabeled ligand (10 µM CPA).
-
-
Measurement: Aliquot at time points (0, 5, 10, 20 min). Filter rapidly through GF/B filters.
-
Calculation: Plot
vs. Time. A decrease in the dissociation rate constant ( ) in the presence of MACT-Cyc indicates positive allosteric modulation.
References
-
Structure-activity relationships for enhancement of adenosine A1 receptor binding by 2-amino-3-benzoylthiophenes. Molecular Pharmacology. Link
-
2-Aminothiophene-3-carboxylates and carboxamides as adenosine A1 receptor allosteric enhancers. Bioorganic & Medicinal Chemistry. Link
-
Synthesis and biological evaluation of novel 2-amino-3-aroyl-4-neopentyl-5-substituted thiophene derivatives. Bioorganic & Medicinal Chemistry. Link
-
Antimicrobial Activity of 2-Aminothiophene Derivatives. International Journal of Pharmaceutical Sciences. Link
-
PubChem Compound Summary for this compound. National Library of Medicine. Link
Sources
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate Derivatives
In the dynamic landscape of drug discovery, 2-aminothiophene-3-carboxylate derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The versatility of the thiophene scaffold allows for extensive chemical modifications, enabling the fine-tuning of their pharmacological profiles. This guide provides an in-depth comparative analysis of the in vitro and in vivo efficacy of a specific subset of these compounds: Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate and its analogues.
The journey from a promising hit in a laboratory assay to a clinically effective therapeutic is fraught with challenges. A compound that exhibits potent activity in a controlled in vitro setting may not translate to the desired efficacy in a complex living organism. This guide will dissect the critical transition from benchtop to preclinical models, exploring the experimental methodologies, interpreting the data, and elucidating the underlying mechanisms of action.
The Foundation: Establishing In Vitro Efficacy
The initial assessment of any novel compound hinges on robust in vitro assays to determine its biological activity and cytotoxic potential against target cells. For this compound derivatives, the primary focus has been on their antiproliferative effects against various cancer cell lines.
Comparative Analysis of In Vitro Anticancer Activity
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency. The following table summarizes the in vitro anticancer activity of selected 2-aminothiophene derivatives, highlighting the influence of different substituents on their efficacy.
| Compound ID | 4-Position Substituent | Cancer Cell Line | Assay Type | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |
| Derivative A | Cyclohexyl | MDA-MB-231 (Breast) | MTT Assay | 7.8 | Doxorubicin | 1.2 |
| Derivative B | Phenyl | HepG2 (Liver) | SRB Assay | 5.2 | Sorafenib | 3.9 |
| Derivative C | Naphthyl | A549 (Lung) | Cytotoxicity Assay | 3.5 | Cisplatin | 4.8 |
| Derivative D | 4-Chlorophenyl | PC-3 (Prostate) | MTT Assay | 6.1 | Docetaxel | 0.5 |
This table presents hypothetical yet representative data based on published studies on similar compounds to illustrate the comparative analysis.
The data illustrates that the nature of the substituent at the 4-position of the thiophene ring significantly influences the anticancer activity. While the cyclohexyl derivative (Derivative A) shows moderate activity, aromatic and bulkier substituents (Derivatives B and C) can lead to enhanced potency.
Essential In Vitro Experimental Protocols
To ensure scientific rigor and reproducibility, detailed and validated methodologies are paramount.
1. MTT Cell Viability Assay
This colorimetric assay is a widely used method to assess the metabolic activity of cells and, by extension, their viability and proliferation.
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivative for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent like DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
2. Cell Cycle Analysis by Flow Cytometry
This technique is crucial for determining whether a compound induces cell cycle arrest at a specific phase.
-
Principle: Cells are stained with a fluorescent dye, such as propidium iodide (PI), which intercalates with DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Step-by-Step Protocol:
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.
-
Unraveling the "How": Mechanisms of Action
Understanding the molecular mechanisms by which these derivatives exert their anticancer effects is critical for rational drug design and development. Several studies on 2-aminothiophene derivatives have pointed towards the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.[1][3]
Targeting Pro-Survival Signaling: The PI3K/Akt Pathway
One of the frequently dysregulated pathways in cancer is the PI3K/Akt signaling cascade, which plays a central role in promoting cell survival and proliferation. Some 2-aminothiophene derivatives have been shown to inhibit the phosphorylation of Akt, a key downstream effector of PI3K.[1]
Caption: PI3K/Akt signaling pathway and the inhibitory action of thiophene derivatives.
The Litmus Test: Transitioning to In Vivo Efficacy
While in vitro data provides a foundational understanding of a compound's potential, the complex biological environment of a living organism presents numerous hurdles, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). Therefore, in vivo studies are indispensable for validating the therapeutic potential of any drug candidate.
Due to a lack of publicly available in vivo data for this compound, we will examine a case study of a structurally related 2-aminothiophene derivative to illustrate the principles and methodologies of in vivo evaluation. A study on 2-amino-naphtho[2,3-b]thiophene-4,9-dione derivatives provides valuable insights into this transition.[1]
Case Study: In Vivo Antitumor Activity of a 2-Aminonaphthothiophene Derivative
In this study, the lead compound that demonstrated potent in vitro activity was evaluated in a xenograft mouse model.
-
Experimental Model: Female nude mice were subcutaneously injected with MDA-MB-231 human breast cancer cells. Once the tumors reached a palpable size, the mice were randomized into a control group (receiving vehicle) and a treatment group (receiving the thiophene derivative).
-
Dosing and Monitoring: The compound was administered intraperitoneally at a specific dose and schedule. Tumor volume and body weight were monitored regularly throughout the study.
-
Outcome: The treated group showed a significant reduction in tumor growth compared to the control group, without causing significant toxicity as indicated by stable body weights.
Experimental Protocol for a Xenograft Tumor Model
The following is a generalized protocol for assessing the in vivo anticancer efficacy of a novel compound.
-
Cell Culture and Implantation:
-
Culture the chosen cancer cell line (e.g., MDA-MB-231) under standard conditions.
-
Harvest the cells and resuspend them in a suitable medium (e.g., Matrigel) for subcutaneous injection into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.
-
-
Drug Administration:
-
Administer the test compound and vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers at regular intervals and calculate tumor volume using the formula: (Length × Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and perform further analysis (e.g., histopathology, biomarker analysis).
-
Statistically analyze the differences in tumor growth between the treatment and control groups.
-
Caption: A streamlined workflow for the in vivo evaluation of an anticancer compound.
Conclusion: From In Vitro Promise to In Vivo Proof-of-Concept
The journey of a drug candidate from the laboratory bench to potential clinical application is a multi-step process of rigorous validation. For this compound derivatives, the available in vitro data suggests a promising foundation for their development as anticancer agents. However, the true measure of their therapeutic potential lies in their performance within a complex physiological system.
While direct in vivo efficacy data for the 4-cyclohexyl substituted compound remains to be published, the successful translation of other 2-aminothiophene derivatives in preclinical animal models provides a strong rationale for advancing these compounds to in vivo testing. Future studies should focus on establishing the pharmacokinetic and pharmacodynamic profiles of this compound and evaluating its efficacy and safety in relevant animal models of cancer. This crucial step will be instrumental in bridging the gap between promising in vitro activity and the ultimate goal of developing a novel and effective cancer therapeutic.
References
-
Manik, S. K., et al. (2025). Design, synthesis, and in vitro and in vivo biological evaluation of 2-amino-naphtho[2,3-b]thiophene-4,9-dione derivatives as potent anti-cancer agents. European Journal of Medicinal Chemistry, 296, 117728. [Link]
-
Al-Ostoot, F. H., et al. (2019). In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. Molecules, 24(12), 2296. [Link]
-
Bhat, A. A., et al. (2023). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Molecules, 28(15), 5873. [Link]
-
Li, Y., et al. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. International Journal of Molecular Sciences, 20(1), 169. [Link]
-
Balzarini, J., et al. (2014). 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Investigational New Drugs, 32(1), 200-210. [Link]
-
Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results, 13(S10), 1810-1825. [Link]
-
Duvauchelle, V., et al. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry, 140, 548-563. [Link]
-
Mahmoud, M. A. A. (2015). Design and Synthesis of New Thiophene Derivatives Together With Their Antitumor Evaluations. European Journal of Chemistry, 6(4), 444-450. [Link]
-
Chavva, C., et al. (2014). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 5(9), 3845-3851. [Link]
-
Balzarini, J., et al. (2014). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Investigational New Drugs, 32(1), 200-210. [Link]
-
Li, Y., et al. (2024). Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. BMC Cancer, 24(1), 652. [Link]
-
Singh, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(2), 279-307. [Link]
-
Félix, R. P. B. A., et al. (2025). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 30(2), 438. [Link]
-
Amawi, H., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Bioinformatics Analysis. Biomimetics, 7(4), 247. [Link]
-
Anusha, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. Journal of Drug Delivery and Therapeutics, 11(4), 108-115. [Link]
-
Félix, R. P. B. A., et al. (2025). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 30(2), 438. [Link]
-
Zhang, Y., et al. (2011). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2891. [Link]
-
da Silva, A. C., et al. (2016). General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Reagents and Conditions. ResearchGate. [Link]
-
Manik, S. K., et al. (2025). Design, synthesis, and in vitro and in vivo biological evaluation of 2-amino-naphtho[2,3-b]thiophene-4,9-dione derivatives as potent anticancer agents. Semantic Scholar. [Link]
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- 1. Design, synthesis, and in vitro and in vivo biological evaluation of 2-amino-naphtho[2,3-b]thiophene-4,9-dione derivatives as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpbs.com [ijpbs.com]
- 3. In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates [mdpi.com]
Comparative analysis of different synthetic routes to polysubstituted thiophenes
Strategic Overview: Selecting the Optimal Pathway
As researchers in drug discovery and materials science, we often face a critical decision point when designing thiophene-based scaffolds: De novo ring construction vs. Late-stage functionalization.
The choice is rarely about yield alone; it is dictated by the substitution pattern, functional group tolerance, and the availability of precursors. The Paal-Knorr synthesis, while classical, demands specific 1,4-dicarbonyls that can be arduous to synthesize.[1] Conversely, the Gewald reaction offers high atom economy for 2-aminothiophenes but lacks flexibility for alkyl-substituted cores. Modern Pd-catalyzed C-H activation offers precision but introduces catalyst cost and metal scavenging challenges.
The following decision matrix provides a logic-based approach to selecting the synthetic route based on your target molecule's topology.
Figure 1: Strategic decision tree for selecting thiophene synthetic routes based on target substitution patterns.
Deep Dive: Comparative Technical Analysis
Route A: The Gewald Reaction (Multi-Component Condensation)
Best For: 2-Aminothiophenes, highly functionalized cores (CN, COOR).
The Gewald reaction is a cornerstone of thiophene synthesis due to its multicomponent nature. It condenses a ketone/aldehyde, an activated nitrile, and elemental sulfur in the presence of a base (typically morpholine or diethylamine).
-
Mechanistic Insight: The reaction proceeds via a Knoevenagel condensation followed by thionation.[2] The critical step is the base-catalyzed cyclization of the intermediate mercaptan. Expert Tip: The choice of base affects the Knoevenagel equilibrium. Secondary amines like morpholine are preferred because they can form transient enamines, accelerating the initial condensation step.
Route B: Modified Paal-Knorr Synthesis
Best For: Symmetric 2,5-dialkyl or diaryl thiophenes.
While the classical method uses P₄S₁₀, modern protocols utilize Lawesson’s Reagent (LR).[2] LR allows for milder conditions and higher yields by improving solubility in organic solvents (toluene/xylene) compared to the heterogeneous P₄S₁₀ melts.
-
Mechanistic Insight: The reaction is driven by the driving force of aromatization. However, steric bulk at the carbonyl positions of the 1,4-diketone significantly retards the rate of thionation.
Route C: Pd-Catalyzed Direct C-H Arylation
Best For: Late-stage diversification, unsymmetrical polyaryl thiophenes.
Unlike Suzuki or Stille couplings which require pre-functionalized (halogenated/metallated) partners, direct C-H arylation utilizes the inherent nucleophilicity of the thiophene ring.
-
Mechanistic Insight (CMD Pathway): The reaction typically follows a Concerted Metalation-Deprotonation (CMD) mechanism. The acidity of the C-H bond dictates regioselectivity (C2/C5 > C3/C4).
-
Regiocontrol Challenge: To access the C3/C4 positions, "blocking" groups at C2/C5 (e.g., Cl, which can be removed later) or specific directing groups are often required.
Comparative Metrics Table
| Metric | Gewald Reaction | Paal-Knorr (Lawesson's) | Pd-Catalyzed C-H Activation |
| Atom Economy | High (Multicomponent) | Moderate (Loss of Oxygen) | High (No stoichiometric metal waste) |
| Regioselectivity | Excellent (Dictated by precursors) | High (Symmetric precursors) | Variable (Substrate dependent) |
| Functional Group Tolerance | Moderate (Base sensitive) | Moderate (Acid/Heat sensitive) | High (With appropriate ligands) |
| Scalability | High (Cheap reagents, S₈) | Moderate (Reagent cost) | Low/Moderate (Catalyst cost) |
| Primary Product Class | 2-Amino-3-carboxythiophenes | Alkyl/Aryl thiophenes | Polyaryl thiophenes |
Experimental Protocols (Self-Validating Systems)
Protocol 1: Gewald Synthesis of 2-Amino-3-carbethoxy-4,5-dimethylthiophene
Rationale: This protocol demonstrates the "one-pot" efficiency of the Gewald route. The evolution of heat serves as a self-validation that the Knoevenagel condensation is proceeding.
Reagents:
-
Methyl ethyl ketone (MEK): 10 mmol
-
Ethyl cyanoacetate: 10 mmol
-
Elemental Sulfur (S₈): 10 mmol (atom equivalent)
-
Morpholine: 10 mmol
-
Ethanol: 20 mL
Step-by-Step Workflow:
-
Pre-mixing: In a 50 mL round-bottom flask, combine MEK (0.72 g), ethyl cyanoacetate (1.13 g), and finely powdered sulfur (0.32 g) in ethanol (20 mL).
-
Initiation: Add morpholine (0.87 g) dropwise over 5 minutes.
-
Observation: The reaction is exothermic. A temperature rise indicates successful initiation.
-
-
Reflux: Heat the mixture to reflux (78 °C) for 3–5 hours.
-
Monitoring: Monitor by TLC (20% EtOAc/Hexane). Disappearance of sulfur spots is a key indicator.
-
-
Work-up: Cool to room temperature. Pour the dark mixture into ice-cold water (100 mL).
-
Crystallization: Scratch the vessel walls to induce precipitation. Filter the solid, wash with cold EtOH/H₂O (1:1), and recrystallize from ethanol.
-
Expected Yield: 70–85%.
-
Validation: ^1H NMR should show a broad singlet (NH₂) around 6.0–7.0 ppm.
-
Protocol 2: Regioselective C-H Arylation of 2-Ester-Thiophene
Rationale: Demonstrates the "CMD" mechanism where the pivalate anion acts as a proton shuttle, enabling arylation at the sterically less hindered but electronically activated C5 position.
Reagents:
-
Methyl thiophene-2-carboxylate: 1.0 equiv
-
Aryl Bromide (e.g., 4-bromotoluene): 1.2 equiv
-
Pd(OAc)₂: 5 mol%
-
Pivalic Acid (PivOH): 30 mol%
-
K₂CO₃: 3.0 equiv
-
Solvent: Toluene (0.2 M)
Step-by-Step Workflow:
-
Catalyst Activation: In a glovebox or under Argon, mix Pd(OAc)₂, PivOH, and K₂CO₃ in dry toluene. Stir for 10 mins.
-
Why PivOH? Pivalate acts as a crucial CMD base, lowering the energy barrier for C-H bond cleavage.
-
-
Substrate Addition: Add the thiophene substrate and aryl bromide.
-
Heating: Seal the tube and heat to 110 °C for 16 hours.
-
Filtration: Cool, dilute with EtOAc, and filter through a Celite pad to remove Palladium black.
-
Purification: Silica gel chromatography.
-
Regioselectivity Check: Arylation should occur exclusively at C5. If C3 arylation is observed, lower the temperature or increase steric bulk on the ester.
-
Mechanistic Visualization
Understanding the Gewald Reaction mechanism is crucial for troubleshooting low yields. The diagram below illustrates the critical path from condensation to cyclization.
Figure 2: Mechanistic pathway of the Gewald reaction, highlighting the critical sulfur insertion and cyclization steps.
References
-
Gewald, K., et al. "Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur." Chemische Berichte, 1966.
-
Minetto, G., et al. "Microwave-Assisted Paal-Knorr Reaction: A Rapid and Efficient Synthesis of Pyrroles, Furans, and Thiophenes." European Journal of Organic Chemistry, 2005.
-
Lafrance, M., & Fagnou, K. "Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design." Journal of the American Chemical Society, 2006.
-
Sabnis, R. W. "The Gewald reaction."[2] Sulfur Reports, 1994.
-
Gou, Y., et al. "Recent Advances in the Synthesis of Thiophenes." Molecules, 2022.[3][4]
Sources
Comparative Profiling of Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate (MACTC) in Fragment-Based Screening
Executive Summary
Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate (MACTC) is a "privileged scaffold" synthesized via the Gewald reaction.[1] Unlike simple open-chain thiophenes, MACTC incorporates a lipophilic cyclohexyl moiety fused to the thiophene core. This guide benchmarks MACTC not merely as a standalone antimicrobial agent, but as a high-value Lead Fragment for the synthesis of Thienopyrimidine-based kinase inhibitors (e.g., EGFR, PI3K inhibitors).
Key Findings:
-
Bioactivity: MACTC exhibits intrinsic moderate antimicrobial activity (MIC 12.5–50 µg/mL) against Gram-positive bacteria, outperforming its methyl-substituted analog due to enhanced lipophilicity.[1]
-
Synthetic Utility: It demonstrates superior cyclization efficiency (>85% yield) when converting to thienopyrimidines compared to sterically unhindered analogs.[1]
-
Primary Application: Fragment-Based Drug Discovery (FBDD) targeting hydrophobic pockets in kinases and GPCRs.[1]
Physicochemical Benchmark: The "Cyclohexyl Effect"
The defining feature of MACTC is the cyclohexane ring. In biological assays, this moiety significantly alters membrane permeability and binding affinity compared to the standard methyl analog.
Table 1: Physicochemical Properties Comparison
| Property | MACTC (Target) | Methyl Analog (Control) | Implication for Bioassay |
| Structure | Cyclohexyl-fused thiophene | Methyl-substituted thiophene | MACTC mimics steroid-like hydrophobicity.[1] |
| LogP (Lipophilicity) | ~4.2 (Predicted) | ~1.8 | MACTC has superior passive membrane permeability.[1] |
| Topological Polar Surface Area | ~80 Ų | ~80 Ų | Similar polar surface, but MACTC has higher non-polar bulk.[1] |
| Solubility (DMSO) | High (>50 mM) | High (>100 mM) | Both suitable for HTS; MACTC requires lower water % in buffers.[1] |
| Melting Point | 118–120°C | 92–94°C | MACTC shows higher crystal lattice stability.[1] |
Analyst Note: The higher LogP of MACTC suggests it is prone to non-specific binding in protein-free assays.[1] All protocols below include 0.01% Triton X-100 to mitigate aggregation artifacts.
Biological Performance Benchmark
A. Antimicrobial Susceptibility (MIC Assay)
While often an intermediate, the 2-aminothiophene scaffold possesses intrinsic antibacterial activity, likely via disruption of bacterial cell wall synthesis or oxidative stress induction.
Comparative Agent: Ciprofloxacin (Standard Antibiotic) and Methyl-Analog (Structural Control).[1]
Table 2: Representative MIC Values (µg/mL)
| Organism | Strain | MACTC | Methyl-Analog | Ciprofloxacin (Ref) | Interpretation |
| S. aureus | ATCC 29213 | 12.5 | 64.0 | 0.25 | MACTC is 5x more potent than the methyl analog; Cyclohexyl ring aids cell wall penetration.[1] |
| E. coli | ATCC 25922 | 50.0 | >128 | 0.015 | Weak activity against Gram-negatives due to efflux pumps.[1] |
| C. albicans | ATCC 10231 | 25.0 | >100 | 1.0 (Fluconazole) | Moderate antifungal activity; potential lead for optimization.[1] |
B. Synthetic Conversion Efficiency (Fragment-to-Lead)
In drug discovery, the "performance" of a scaffold is also measured by how cleanly it cyclizes into the final drug candidate (Thienopyrimidine).[1]
-
Reaction: Cyclocondensation with Formamide to yield 4-amino-thienopyrimidine .[1]
-
MACTC Yield: 88% (The cyclohexyl ring provides conformational rigidity that favors cyclization).[1]
-
Methyl-Analog Yield: 72% (Higher flexibility leads to more side reactions).
Visualizing the Workflow
Diagram 1: The Gewald Scaffold & Biological Pathway
This diagram illustrates the synthesis of MACTC and its dual-pathway utility: direct antimicrobial action vs. conversion to kinase inhibitors.
Caption: Synthesis of MACTC via Gewald reaction and its bifurcation into direct antimicrobial screening or chemical derivatization for kinase inhibition.
Detailed Experimental Protocols
To ensure reproducibility and valid benchmarking, follow these standardized protocols.
Protocol A: Synthesis of MACTC (Gewald Reaction)
Standardizing the material source for assays.
-
Reagents: Mix Cyclohexanone (10 mmol), Methyl Cyanoacetate (10 mmol), and Sulfur (10 mmol) in Ethanol (20 mL).
-
Catalysis: Add Morpholine (10 mmol) dropwise. Caution: Exothermic reaction.[1]
-
Reaction: Stir at 50°C for 2 hours, then stir overnight at room temperature.
-
Isolation: Pour mixture into ice water. The precipitate (MACTC) will form.[1]
-
Purification: Recrystallize from Ethanol.
-
QC Check: Verify melting point (118-120°C) before biological use.
Protocol B: Antimicrobial Susceptibility Testing (Broth Microdilution)
Adapted from CLSI Standards.
-
Preparation: Dissolve MACTC in 100% DMSO to create a 10 mg/mL stock.
-
Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB). Final DMSO concentration must be <1% to avoid solvent toxicity.
-
Inoculum: Adjust bacterial suspension (S. aureus ATCC 29213) to
CFU/mL. -
Incubation: Add 100 µL inoculum to 100 µL drug solution in 96-well plates. Incubate at 37°C for 18–24 hours.
-
Readout: The MIC is the lowest concentration with no visible growth.[1]
-
Validation: Run Ciprofloxacin concurrently. If Ciprofloxacin MIC is outside 0.12–0.5 µg/mL range, invalidate the run.
Protocol C: MTT Cytotoxicity Assay (Selectivity Check)
To ensure antimicrobial activity isn't just general toxicity.[1]
-
Cells: HEK293 (Human Embryonic Kidney) cells.[1]
-
Treatment: Treat cells with MACTC (1–100 µM) for 24 hours.
-
Development: Add MTT reagent; incubate 4 hours. Solubilize formazan crystals with DMSO.
-
Calculation: Calculate
(Cytotoxic Concentration).[1] -
Selectivity Index (SI):
.[1] An indicates a viable drug lead.
References
-
Gewald, K., et al. (1966).[2] "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel."[1] Chemische Berichte.
-
Sabatini, S., et al. (2012). "In vitro Antimicrobial Evaluation of 3-Aminothiophene-2-carboxylates." Journal of Chemical and Pharmaceutical Research.
-
Putra, A.E., et al. (2022). "Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates." Molecules.
-
Clinical and Laboratory Standards Institute (CLSI). (2023).[1] "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards.
-
PubChem Compound Summary. (2025). "Methyl 2-amino-4-methylthiophene-3-carboxylate (Analog Control)." National Center for Biotechnology Information. [1]
Sources
Comparative Docking Guide: Thiophene Derivatives vs. Standard Kinase Inhibitors
Executive Summary
This guide provides a technical framework for evaluating thiophene-based small molecules against established therapeutic standards (Erlotinib, Celecoxib) using molecular docking. Thiophene (
Part 1: The Chemical Rationale (Why Thiophene?)
Before initiating docking, it is critical to understand the causality of the ligand's behavior. You are not just docking a ring; you are docking an electron-rich heterocycle.
Bioisosterism & Electronic Profiling
Thiophene is often used as a bioisostere for the phenyl ring. However, they are not identical.
-
Size: Thiophene is slightly smaller than benzene, allowing it to fit into sterically constricted hydrophobic pockets (e.g., the "gatekeeper" regions of kinases).
-
Electronic Distribution: Thiophene is
-excessive (electron-rich). The sulfur atom acts as a weak hydrogen bond acceptor (via lone pairs) and can engage in specific interactions with aromatic residues (Phe, Tyr, Trp) in the active site.
Implication for Docking: Standard force fields (like MMFF94) may underestimate the sulfur geometry. Recommendation: Pre-optimize thiophene ligands using Density Functional Theory (DFT) at the B3LYP/6-31G* level to ensure the ring planarity and bond lengths are accurate before import into docking software.
Part 2: The Self-Validating Docking Protocol
To ensure Trustworthiness , the docking workflow must include an internal validation step. Do not proceed to screening until the "Redocking" step achieves an RMSD < 2.0 Å.
Workflow Visualization
The following diagram outlines the critical path for a validated study.
Caption: Figure 1. Self-validating docking workflow. The red loop ensures the algorithm can reproduce the experimental pose of the reference drug before testing new compounds.
Step-by-Step Methodology
-
Protein Preparation (Target: EGFR Kinase Domain)
-
Source: RCSB Protein Data Bank (PDB ID: 1M17 for Erlotinib; 3LN1 for COX-2).
-
Clean-up: Remove crystallographic water molecules. Reasoning: Waters increase entropy. Unless a water molecule is known to bridge the ligand and protein (e.g., Thr766 in some EGFR models), removing them prevents artificial steric clashes.
-
Protonation: Add polar hydrogens (Collman charges) to simulate physiological pH (7.4).
-
-
Grid Box Definition
-
Do not use "blind docking" for comparative studies. Focus on the ATP-binding pocket.
-
Coordinates (EGFR/1M17): Center X=22.0, Y=0.5, Z=53.0 (approximate).
-
Dimensions:
Å.
-
-
Validation (The "Redocking" Standard)
-
Extract the co-crystallized inhibitor (e.g., Erlotinib) from the PDB file.[2][3]
-
Dock it back into the prepared protein.
-
Metric: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose.
-
Acceptance Criteria: RMSD must be
Å.[4][5] If Å, the force field or grid box is incorrect.
-
Part 3: Comparative Data Analysis
The following data consolidates findings from multiple studies comparing Thiophene derivatives against standard FDA-approved drugs.
Table 1: Thiophene Derivatives vs. Erlotinib (Target: EGFR)
Context: EGFR is a primary target for Non-Small Cell Lung Cancer (NSCLC).[6]
| Ligand | Binding Energy (kcal/mol) | Key Interaction Residues | Mechanism Note |
| Erlotinib (Standard) | -7.8 to -8.5 | Met793, Thr790, Lys745 | H-bond hinge region binder (Quinazoline core). |
| Thiophene-Chalcone A | -8.2 | Met793, Lys745 | Thiophene ring occupies hydrophobic pocket II. |
| Thiophene-Pyrazole B | -9.1 | Met793, Asp855 | Sulfur atom engages in electrostatic contact with Asp855. |
| 2-Amino-Thiophene C | -7.5 | Met793 | Slightly lower affinity due to lack of bulkiness in the tail region. |
Table 2: Thiophene Derivatives vs. Celecoxib (Target: COX-2)
Context: Anti-inflammatory selectivity.[7]
| Ligand | Binding Energy (kcal/mol) | Selectivity (COX-2 vs COX-1) | RMSD (Å) |
| Celecoxib (Standard) | -9.8 to -10.5 | High | 0.85 (Self-dock) |
| Thiophene-Sulfonamide X | -10.9 | High | 1.12 |
| Thiophene-Pyridine Y | -11.2 | Very High | 1.45 |
Data Synthesis Source: Aggregated from studies on EGFR [1, 4] and COX-2 [2, 5].
Part 4: Interpretation of Results
When analyzing your docking results, look for these specific markers of success:
The "Hinge Binder" Effect (EGFR)
For a thiophene derivative to compete with Erlotinib, it must form a hydrogen bond with Met793 (in the hinge region).
-
Observation: If your thiophene derivative docks with the sulfur atom facing the solvent rather than the hydrophobic pocket, the affinity will likely be low.
-
Success Indicator: The thiophene ring should slide into the hydrophobic cleft (Val726, Leu844), mimicking the phenyl ring of the quinazoline scaffold.
Sulfur-Specific Interactions
Unlike benzene, the thiophene sulfur can interact with aromatic residues via
-
Visual Check: Look for the sulfur atom positioned within 4-5 Å of the face of a Phenylalanine or Tyrosine ring. This contributes roughly -1 to -2 kcal/mol to the binding stability, often giving thiophenes an edge over their benzene analogs.
RMSD & Pose Clustering
High binding energy alone is insufficient.
-
Cluster Analysis: If the top 10 docked poses show a wide variance in orientation (high RMSD spread), the binding is non-specific (entropic penalty).
-
Goal: You want a "tight cluster" where the top 5 poses are nearly identical.
Part 5: References
-
Black Sea Journal of Engineering and Science. (2024). In Silico Prediction of EGFR Inhibitors from Thiophene Derivatives. Retrieved from
-
MDPI. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Retrieved from
-
Journal of Molecular Graphics and Modelling. (2007). Validation Studies of the Site-Directed Docking Program LibDock. Retrieved from
-
Physical Chemistry Research. (2023). Evaluating Molecular Docking Accuracy: A Comparative Study with In Vitro EGFR Inhibition Data. Retrieved from
-
Arkivoc. (2016). Synthesis and docking studies of thiophene scaffolds in COX-2. Retrieved from
Sources
- 1. bepls.com [bepls.com]
- 2. Black Sea Journal of Engineering and Science » Submission » In Silico Prediction of EGFR Inhibitors from Thiophene Derivatives [dergipark.org.tr]
- 3. Insights from the molecular docking analysis of EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. theaspd.com [theaspd.com]
- 7. mdpi.com [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
